molecular formula C4H4F2O3 B1329317 Fluoroacetic anhydride CAS No. 407-33-0

Fluoroacetic anhydride

Cat. No.: B1329317
CAS No.: 407-33-0
M. Wt: 138.07 g/mol
InChI Key: KLLYGDXCCNXESW-UHFFFAOYSA-N
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Description

Fluoroacetic anhydride is a useful research compound. Its molecular formula is C4H4F2O3 and its molecular weight is 138.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoroacetyl) 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYGDXCCNXESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961100
Record name Fluoroacetic anhydride
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Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

407-33-0
Record name Acetic acid, 2-fluoro-, 1,1′-anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-fluoro-, 1,1'-anhydride
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Record name Acetic acid, 2-fluoro-, 1,1'-anhydride
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Record name Fluoroacetic anhydride
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Record name Fluoroacetic anhydride
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Foundational & Exploratory

Physical and chemical properties of Fluoroacetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

Fluoroacetic anhydride (CAS 407-33-0), also known as bis(fluoroacetic) anhydride, is a specialized fluorinating reagent used primarily for the introduction of the monofluoroacetyl moiety (


) into organic molecules.[1][2][3][4][5] Unlike its perfluorinated analog, trithis compound (TFAA), this compound poses a unique and extreme toxicological profile due to its metabolic conversion into fluoroacetate, a potent inhibitor of the Krebs cycle. This guide provides a rigorous technical analysis of its properties, synthetic utility, and the critical safety engineering required for its handling in drug development workflows.

Part 1: Physicochemical Profile[1][6]

This compound acts as a "hard" electrophile, susceptible to rapid hydrolysis. Its physical constants reflect the influence of the electronegative fluorine atom, which increases the electrophilicity of the carbonyl carbons relative to acetic anhydride, though less dramatically than in TFAA.

Table 1: Key Physicochemical Constants[3]
PropertyValueCondition/Note
IUPAC Name 2-Fluoroacetyl 2-fluoroacetate-
CAS Registry Number 407-33-0Distinct from TFAA (407-25-0)
Molecular Formula

-
Molecular Weight 138.07 g/mol -
Appearance Colorless liquidPungent odor (presumed)
Boiling Point 88–89 °C@ 12 Torr (Reduced pressure)
Boiling Point (Pred.) ~129.7 °C@ 760 mmHg (Atmospheric)
Density 1.301 g/cm³@ 20 °C
Vapor Pressure ~10 mmHg@ 25 °C
Solubility Reacts violentlyWater (Hydrolysis)
Solubility SolubleDCM, THF, Acetonitrile, Ether
Structural Analysis

The molecule consists of two fluoroacetyl groups bridged by an oxygen atom. The fluorine atoms exert a negative inductive effect (-I), withdrawing electron density from the adjacent


-carbons, which in turn destabilizes the carbonyl bonds. This makes the anhydride highly reactive toward nucleophiles but also prone to spontaneous hydrolysis upon contact with atmospheric moisture.

Part 2: Chemical Reactivity & Mechanism

Acylation Dynamics

This compound is a potent acylating agent.[3] It transfers the fluoroacetyl group (


) to nucleophiles such as amines, alcohols, and thiols.
  • Selectivity: It is generally more reactive than acetic anhydride but less aggressive than trithis compound. This intermediate reactivity allows for controlled acylation of primary amines in the presence of secondary amines under optimized conditions.

  • Leaving Group: The leaving group is the fluoroacetate anion (

    
    ). While a better leaving group than acetate due to inductive stabilization, it is biologically hazardous (see Section 4).
    
Hydrolysis Kinetics

Upon contact with water, the anhydride undergoes rapid hydrolysis to yield two equivalents of fluoroacetic acid .



This reaction is exothermic and autocatalytic, as the generated acid can further catalyze the hydrolysis of remaining anhydride.
Visualization: Reactivity Map

The following diagram illustrates the electrophilic attack vectors and the fate of the leaving group.

ReactivityMap Anhydride This compound (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Adduct Formation Nu Nucleophile (R-NH2, R-OH) Nu->Anhydride Nucleophilic Attack (Carbonyl C) Product Fluoroacetylated Product Intermediate->Product Elimination LeavingGroup Fluoroacetate Anion (Toxic Byproduct) Intermediate->LeavingGroup Bond Cleavage

Figure 1: Mechanism of nucleophilic acyl substitution on this compound.

Part 3: Synthetic Applications in Drug Development

Introduction of the Monofluoroacetyl Moiety

The monofluoroacetyl group is a critical pharmacophore in medicinal chemistry. It mimics the acetyl group sterically but alters the electronic properties and metabolic stability of the drug.

  • Peptide Mimetics: Used to synthesize peptidyl fluoromethyl ketones (FMKs), which act as irreversible inhibitors of cysteine proteases. The fluorine atom activates the adjacent ketone for nucleophilic attack by the enzyme's active site cysteine.

  • Bioisosteres: The

    
     group serves as a bioisostere for 
    
    
    
    or
    
    
    , often improving metabolic stability against oxidation.
Synthesis of Fluorinated Heterocycles

This compound is used to cyclize precursors into fluorinated heterocycles.

  • Example: Reaction with amidoximes to form 5-fluoromethyl-1,2,4-oxadiazoles.

  • Protocol Insight: The use of the anhydride is preferred over the acid chloride (fluoroacetyl chloride) in many cases because the byproduct (fluoroacetic acid) is less corrosive to sensitive substrates than HCl.

Part 4: Toxicology & Safety Engineering (The Lethal Synthesis)

CRITICAL WARNING: this compound is a precursor to fluoroacetate. Its toxicity is not merely caustic (like typical anhydrides) but systemic and metabolic.

Mechanism of Action: "Lethal Synthesis"

The danger lies in the body's inability to distinguish fluoroacetate from acetate.

  • Bioactivation: Fluoroacetate is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-Fluorocitrate .

  • Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.

  • Metabolic Collapse: This blockade halts the Krebs (TCA) cycle. Citrate accumulates to toxic levels, calcium transport is disrupted, and cellular respiration fails, leading to cardiac and CNS failure.

Visualization: The Lethal Synthesis Pathway

LethalSynthesis FAA This compound FA Fluoroacetate (Hydrolysis Product) FAA->FA Hydrolysis in vivo FA_CoA Fluoroacetyl-CoA FA->FA_CoA Acetyl-CoA Synthetase FC Fluorocitrate (The Poison) FA_CoA->FC Citrate Synthase (+ Oxaloacetate) Oxalo Oxaloacetate Oxalo->FC Aconitase ACONITASE (Target Enzyme) FC->Aconitase Irreversible Inhibition TCA Krebs Cycle Blocked Aconitase->TCA Causes Failure of

Figure 2: The metabolic pathway converting the anhydride precursor into the active mitochondrial toxin.

Handling Protocols
  • Engineering Controls: All manipulations must occur in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves for extended handling), chemical splash goggles, and a lab coat.

  • Decontamination: All glassware and spills must be treated with a basic solution (e.g., 10% NaOH or KOH in ethanol/water) to hydrolyze the anhydride and convert the resulting fluoroacetate into a salt, which must then be disposed of as hazardous waste (P-listed waste in US regulations). Do not simply wash down the drain.

Part 5: Experimental Protocols

Standard Operating Procedure: N-Fluoroacetylation of a Primary Amine

Objective: Synthesis of N-Fluoroacetyl-4-nitroaniline (Model Reaction).

Reagents:

  • Substrate: 4-Nitroaniline (1.0 eq)

  • Reagent: this compound (1.1 eq)

  • Base: Triethylamine (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Nitroaniline in anhydrous DCM. Add Triethylamine.[6]

  • Addition: Cool the solution to 0°C. Add this compound dropwise via syringe. The reaction is exothermic; control the rate to maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, EtOAc/Hexane).

  • Quenching: Carefully add saturated aqueous

    
    . Note: This step hydrolyzes excess anhydride to fluoroacetate. Treat the aqueous layer as highly toxic.
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove amine traces) and Brine. Dry over

    
    .
    
  • Waste: Collect all aqueous washes in a dedicated "Fluoroacetate Waste" container.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Dry Glassware N2 Atmosphere Mix Dissolve Substrate + Base in DCM (0°C) Start->Mix Add Add this compound Dropwise (Exothermic) Mix->Add React Stir at RT Monitor TLC Add->React Quench Quench with NaHCO3 (Generates Toxic Aqueous Waste) React->Quench Extract Extraction & Purification Quench->Extract

Figure 3: Step-by-step workflow for safe fluoroacetylation.

References

  • ChemicalBook. (2024). This compound Properties and CAS 407-33-0. Retrieved from

  • GuideChem. (2024). This compound Safety and Physical Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluoroacetate (Hydrolysis Product). Retrieved from

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences.
  • Goncharov, et al. (1991). Toxicological aspects of fluorinated organic compounds. Russian Chemical Reviews.

Sources

Fluoroacetic Anhydride: A Technical Guide to Structure, Synthesis, and "Lethal" Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluoroacetic Anhydride: Structural Characterization, Synthesis, and Metabolic Toxicology Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Officers

Executive Summary

This compound (CAS 407-33-0) is the symmetrical anhydride of monofluoroacetic acid. While chemically related to the ubiquitous trithis compound (TFAA), its biological profile is radically different. In drug development and organic synthesis, it serves as a specialized reagent for introducing the monofluoroacetyl moiety (


). However, its utility is overshadowed by its extreme toxicity—a result of the "lethal synthesis" pathway where it mimics endogenous acetate to blockade the Krebs cycle. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and the specific mechanism of aconitase inhibition that necessitates rigorous safety protocols.

Part 1: Chemical Identity & Structural Analysis

Unlike the perfluorinated analog (TFAA), this compound retains


-protons, allowing for enolization, yet it possesses a highly reactive anhydride linkage driven by the inductive effect of the fluorine atoms.
Core Identifiers
ParameterData
Chemical Name Bis(fluoroacetic) anhydride
IUPAC Name (2-Fluoroacetyl) 2-fluoroacetate
CAS Registry Number 407-33-0
Molecular Formula

Molecular Weight 138.07 g/mol
SMILES C(C(=O)OC(=O)CF)F
InChI Key KLLYGDXCCNXESW-UHFFFAOYSA-N
Structural Geometry & Reactivity

The molecule consists of two fluoroacetyl groups bridged by an oxygen atom. The fluorine atoms induce a strong electron-withdrawing effect (


 effect), increasing the electrophilicity of the carbonyl carbons compared to acetic anhydride, though less so than in TFAA. This makes it a potent acylating agent for sterically hindered alcohols and amines.

Figure 1: Connectivity of this compound showing the symmetrical anhydride linkage flanking the central oxygen.

Part 2: Synthesis & Production Protocols

Caution: All synthesis involving fluoroacetic acid derivatives must be performed in a glovebox or a high-efficiency fume hood with HF scrubbers. The precursors are readily absorbed through the skin.

Dehydration of Fluoroacetic Acid

The primary industrial and laboratory route involves the dehydration of monofluoroacetic acid (CAS 144-49-0) using a strong dehydrating agent such as phosphorus pentoxide (


).

Reaction:



Protocol:

  • Preparation: In a flame-dried flask under nitrogen atmosphere, mix monofluoroacetic acid with an excess of phosphorus pentoxide.

  • Distillation: Heat the mixture gently. The anhydride (b.p.[1][2][3][4][5] approx. 110–112°C, extrapolated from acid properties) is distilled off directly from the reaction mixture.

  • Purification: Redistillation under reduced pressure is recommended to remove traces of unreacted acid.

Acyl Chloride Route

Alternatively, the reaction of fluoroacetyl chloride with sodium fluoroacetate yields the anhydride. This method avoids the viscous phosphoric acid byproducts but requires handling the volatile acid chloride.



Part 3: Mechanism of Toxicity (The "Lethal Synthesis")

The defining characteristic of this compound is its metabolic fate.[6] Unlike trifluoroacetate, which is largely excreted unchanged, monofluoroacetate derivatives undergo "Lethal Synthesis," a term coined by Sir Rudolph Peters.

The Metabolic Trap

Upon hydrolysis in the body (or contact with moisture), this compound releases fluoroacetate. This anion mimics acetate and is accepted by the enzyme Acetyl-CoA Synthetase .

  • Activation: Fluoroacetate

    
     Fluoroacetyl-CoA.
    
  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .

  • Blockade: Fluorocitrate binds irreversibly to Aconitase . The fluorine atom sterically and electrostatically prevents the dehydration step required to convert citrate to isocitrate.

  • Collapse: The Krebs cycle halts. Citrate accumulates to toxic levels, and cellular respiration (ATP production) ceases, leading to cardiac and CNS failure.

Lethal_Synthesis_Pathway FAA This compound (Precursor) FA Fluoroacetate FAA->FA Hydrolysis FA_CoA Fluoroacetyl-CoA FA->FA_CoA Acetyl-CoA Synthetase FC (-)-erythro-2-Fluorocitrate (The Toxicant) FA_CoA->FC Citrate Synthase (+ Oxaloacetate) Oxalo Oxaloacetate Oxalo->FC Aconitase ACONITASE ENZYME FC->Aconitase High Affinity Binding Block IRREVERSIBLE BLOCKADE Aconitase->Block Krebs Krebs Cycle (Cellular Respiration) Block->Krebs Inhibits Energy Production

Figure 2: The "Lethal Synthesis" pathway showing the metabolic conversion of the anhydride to the aconitase inhibitor fluorocitrate.

Part 4: Applications in Drug Development

Despite its toxicity, this compound is a critical reagent in medicinal chemistry for specific structure-activity relationship (SAR) studies.

Introduction of the Monofluoroacetyl Group

The


 group is a bioisostere of the acetyl group but with altered metabolic stability and lipophilicity.
  • Protocol: Reacting an amine-bearing scaffold with this compound in the presence of a base (e.g., triethylamine) yields the monofluoroacetamide.

  • Rationale: This modification can block metabolic oxidation at the

    
    -position or modulate the pKa of nearby basic centers due to fluorine's electronegativity.
    
Fluorination via Pummerer Rearrangement

This compound can induce Pummerer-type rearrangements in sulfoxides, leading to


-fluoro-thioethers, which are valuable intermediates in the synthesis of fluorinated nucleoside analogs.

Part 5: Safety & Handling Protocol

WARNING: There is no specific antidote for severe fluoroacetate poisoning. Treatment is supportive (ethanol/acetate loading is theoretical but often ineffective in late stages).

Engineering Controls
  • Containment: Use only in a certified chemical fume hood or glovebox.

  • Neutralization: Keep a solution of 10% NaOH or KOH readily available. The anhydride hydrolyzes rapidly in base to form the fluoroacetate salt (still toxic) which must then be incinerated.

Personal Protective Equipment (PPE)
  • Respiratory: Supplied-air respirator if outside a glovebox.

  • Dermal: Double-gloving with nitrile is insufficient for prolonged exposure. Silver Shield/4H laminate gloves are required for spill cleanup.

Emergency Response
  • Skin Contact: Wash immediately with copious soap and water. Do not scrub (increases absorption).

  • Mechanism of Death: Delayed onset (30 min to hours) of nausea, followed by ventricular fibrillation and seizures. Immediate medical evacuation is mandatory upon suspected exposure.

References

  • PubChem. (2025).[5][7] Acetic acid, 2-fluoro-, 1,1'-anhydride (Compound Summary).[5][7] National Library of Medicine. [Link]

  • Peters, R. A. (1952).[8] Lethal Synthesis.[6][8] Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170. [Link]

  • Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[9][10] Proceedings of the National Academy of Sciences, 93(24), 13699–13703. [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]

Sources

Theoretical & Mechanistic Analysis of Fluoroacetic Anhydride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and practical frameworks governing the reactivity of Fluoroacetic Anhydride (MFAA) .

Version: 1.0 | Focus: Physical Organic Chemistry & Toxicology | CAS: 407-33-0

Executive Summary: The Fluorine Effect

This compound (MFAA),


, occupies a critical theoretical niche between the ubiquitous acetic anhydride (AA) and the highly aggressive trithis compound (TFAA). Its reactivity is governed by the monofluoro-substitution effect , where a single fluorine atom exerts a strong inductive withdrawal (-I) without the steric bulk or overwhelming electron deficiency of the trifluoromethyl group found in TFAA.

This guide analyzes MFAA through the lens of Frontier Molecular Orbital (FMO) theory and Linear Free Energy Relationships (LFER) to predict its behavior in acylation and hydrolysis. Furthermore, it details the "Lethal Synthesis" pathway—a theoretical biochemical mechanism that renders this compound uniquely hazardous compared to its perfluorinated analog.

Electronic Structure & Reactivity Indices

Inductive Perturbation and Electrophilicity

The reactivity of anhydrides correlates directly with the electrophilicity of the carbonyl carbon and the leaving group ability of the carboxylate anion. The introduction of fluorine atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more susceptible to nucleophilic attack.

Theoretical Ranking of Acylating Power:



This trend is quantified by the


 of the conjugate acids, which serves as a proxy for leaving group stability (

of leaving group

reaction rate).
CompoundStructureParent Acid

Relative Reactivity (Theoretical)Leaving Group Stability
Acetic Anhydride

4.76LowPoor
This compound

2.66 Moderate-High Good
Trithis compound

0.23Very HighExcellent
FMO Theory: HOMO-LUMO Interactions

In a nucleophilic acyl substitution, the key interaction is between the HOMO of the nucleophile (e.g., amine lone pair) and the LUMO of the anhydride (


).
  • MFAA LUMO: The

    
     orbital hyperconjugates with the 
    
    
    
    system, lowering the LUMO energy relative to acetic anhydride.
  • Consequence: MFAA reacts faster than acetic anhydride and requires milder conditions, often proceeding without the Lewis acid catalysts required for non-fluorinated analogs.

Mechanistic Pathways

Nucleophilic Acyl Substitution (Acylation)

The core reaction of MFAA is the transfer of the fluoroacetyl group (


) to a nucleophile. The mechanism proceeds via a tetrahedral intermediate.[1]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, which is activated by the electron-withdrawing fluorine.

  • Tetrahedral Intermediate: A short-lived intermediate forms. The transition state energy is lower for MFAA than AA due to stabilization of the developing negative charge on oxygen by the fluorine's inductive effect.

  • Collapse & Elimination: The carbonyl reforms, expelling the fluoroacetate anion (

    
    ). This is a better leaving group than acetate, accelerating the rate determining step.
    
Hydrolysis & Solvation Effects

Hydrolysis of MFAA releases two equivalents of fluoroacetic acid. Theoretical studies on haloacetic anhydrides suggest a concerted mechanism involving a cyclic transition state with water, often catalyzed by a second water molecule acting as a general base.

Diagram 1: Comparative Reactivity & Transition State Energy The following diagram illustrates the reaction coordinate, highlighting the lower activation energy (


) for MFAA compared to AA.

ReactionCoordinate Start Reactants (Anhydride + Nu) TS_AA TS (Acetic Anhydride) High Ea Start->TS_AA Slow TS_MFAA TS (this compound) Moderate Ea Start->TS_MFAA Fast Inter Tetrahedral Intermediate TS_AA->Inter TS_MFAA->Inter Product Acylated Product + Carboxylate Inter->Product Collapse

Caption: Reaction coordinate comparing activation barriers. MFAA (Yellow) presents a lower barrier than Acetic Anhydride (Red) due to inductive stabilization.

Biochemical Toxicity: The "Lethal Synthesis"

Unlike TFAA, which hydrolyzes to the corrosive but metabolically distinct trifluoroacetic acid, MFAA hydrolyzes to fluoroacetic acid . This generates a unique "Trojan Horse" toxicity mechanism known as Lethal Synthesis.

Mechanism of Action
  • Mimicry: Fluoroacetate is structurally similar to acetate.

  • Activation: It is converted to Fluoroacetyl-CoA by Acetyl-CoA synthetase (the enzyme cannot distinguish the F-substituent).

  • Condensation: Citrate synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-fluorocitrate .

  • Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. The fluorine atom coordinates with the Fe-S cluster of the enzyme, locking it in a non-productive state.

  • Metabolic Collapse: The Krebs cycle halts, cellular respiration fails, and citrate accumulates to toxic levels.

Diagram 2: The Lethal Synthesis Pathway

LethalSynthesis MFAA This compound FA Fluoroacetate MFAA->FA Hydrolysis FA_CoA Fluoroacetyl-CoA FA->FA_CoA Acetyl-CoA Synthetase FC (-)-Erythro-2-Fluorocitrate FA_CoA->FC Citrate Synthase (+ Oxaloacetate) Oxalo Oxaloacetate Aconitase ACONITASE ENZYME (Target) FC->Aconitase Irreversible Binding Krebs Krebs Cycle INHIBITED Aconitase->Krebs Blocks Energy Production

Caption: The metabolic activation pathway of MFAA. Hydrolysis yields fluoroacetate, which metabolizes to the aconitase inhibitor fluorocitrate.

Experimental Protocols & Handling

Synthesis of this compound

Warning: All procedures must be performed in a glovebox or efficient fume hood with full PPE. Antidote (ethanol/acetamide) availability is recommended.

Method A: Dehydration of Fluoroacetic Acid This method uses a dehydrating agent to couple two moles of acid.

  • Reagents: Fluoroacetic acid (2 equiv), DCC (Dicyclohexylcarbodiimide, 1 equiv) or

    
    .
    
  • Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).

  • Procedure:

    • Dissolve fluoroacetic acid in DCM at 0°C.

    • Add DCC dropwise. The urea byproduct precipitates.

    • Filter the precipitate and distill the filtrate under reduced pressure.

    • Yield: Typically 60-75%.[2]

Acylation of Amines (General Protocol)

Due to MFAA's high reactivity, external bases (Pyridine/TEA) are often optional but recommended to scavenge the acidic byproduct.

ParameterConditionRationale
Stoichiometry 1.1 equiv MFAA : 1.0 equiv AmineSlight excess ensures completion; MFAA is less volatile than TFAA.
Temperature 0°C to Room TempHigh reactivity allows mild conditions; heating risks decomposition.
Solvent DCM, THF, or AcetonitrileNon-nucleophilic, polar aprotic solvents stabilize the transition state.
Quenching Sat.

Neutralizes the toxic fluoroacetic acid byproduct immediately.

References

  • Peters, R. A. (1952). "Lethal Synthesis". Proceedings of the Royal Society of London. Series B, 139(895), 143-170. Link

  • ScienceMadness & N.B. Inno. (2024).[3] "Trithis compound vs this compound Reactivity & CAS Distinction". Chemical Data Compilation. Link

  • Grokipedia. (2024). "Trithis compound Properties and Reactivity". Chemical Encyclopedia. Link

  • National Institutes of Health (NIH). (2016). "DFT Approach to the Mechanistic Study of Hydrolysis". PubMed Central. Link

  • Ataman Chemicals. (2024). "this compound (CAS 407-33-0) Technical Data".[4] Chemical Supplier Database. Link

Sources

Technical Guide: The Electrophilicity and Reactivity of Fluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Operational Guide Subject: Fluoroacetic Anhydride (MFAA) – Mechanism, Synthesis, and Toxicology Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacologists

Executive Summary

This compound (MFAA), the anhydride of monofluoroacetic acid, represents a unique chemical space between the mild reactivity of acetic anhydride and the aggressive, volatile nature of trithis compound (TFAA). Its utility in drug development lies in the precise introduction of the monofluoroacetyl group (


), a critical bioisostere for the acetyl group that blocks metabolic oxidation while mimicking steric bulk.

However, MFAA possesses a deceptive hazard profile. Unlike its perfluorinated cousin (TFAA), MFAA acts as a metabolic "Trojan Horse." This guide analyzes the electronic basis of its electrophilicity, its application in Friedel-Crafts acylations, and the non-negotiable safety protocols required to prevent the "Lethal Synthesis"—a metabolic cascade leading to catastrophic mitochondrial failure.

Part 1: Electronic Structure & Mechanistic Basis

The Fluorine Inductive Effect

The electrophilicity of MFAA stems from the high electronegativity of the fluorine atom (


). Unlike acetic anhydride, where the methyl group exerts a weak electron-donating (

) effect, the fluoromethyl group in MFAA exerts a strong electron-withdrawing inductive effect (

).

This withdrawal depletes electron density from the carbonyl carbon, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to nucleophilic attack.[1]

Comparative Reactivity Profile:

ReagentStructureElectronic EffectRelative ElectrophilicityHydrolysis Rate
Acetic Anhydride


(Donating)
LowSlow
This compound


(Withdrawing)
High Rapid
Trithis compound

Strong

Very HighViolent
Mechanism of Acylation

In acylation reactions, MFAA follows an addition-elimination mechanism. The fluorine atom stabilizes the tetrahedral intermediate's transition state by withdrawing electron density, preventing the buildup of negative charge on the oxygen. Furthermore, the fluoroacetate anion (


) is a superior leaving group compared to acetate (

of fluoroacetic acid

vs.

for acetic acid).

ReactionCoordinate cluster_legend Kinetic Factors Start Reagents (MFAA + Nucleophile) TS1 Transition State 1 (Tetrahedral Intermediate) Start->TS1 Nucleophilic Attack Inter Intermediate (Stabilized by -I Effect) TS1->Inter Activation Energy Lowered by F TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Products (Acylated Nuc + Fluoroacetate) TS2->Product FCH2COO- Departure Desc Fluorine withdraws density, increasing carbonyl electrophilicity and stabilizing the leaving group.

Figure 1: Reaction coordinate showing the kinetic advantage of MFAA over non-fluorinated anhydrides.[2]

Part 2: Synthetic Applications

Friedel-Crafts Acylation

MFAA is a potent reagent for introducing the fluoroacetyl group into aromatic rings. Unlike acetyl chloride, which requires stoichiometric aluminum chloride (


), MFAA can often function with milder Lewis acids or even protic acid catalysts due to its heightened reactivity.

Key Application: Synthesis of fluorinated bioisosteres of acetophenones.

  • Substrate: Activated aromatics (e.g., anisole, toluene).

  • Catalyst:

    
     or Triflic Acid (
    
    
    
    ).[3]
  • Selectivity: High para-selectivity is typically observed due to the steric bulk of the fluoroacetyl group.

Nucleophilic Acylation (Alcohols & Amines)

MFAA rapidly acylates hindered alcohols and amines that are sluggish with acetic anhydride.

  • Reaction:

    
    
    
  • Base: Pyridine or DMAP (4-Dimethylaminopyridine) is used to scavenge the toxic fluoroacetic acid byproduct.

Part 3: Toxicology & Safety (The Lethal Synthesis)[4][5]

CRITICAL WARNING: this compound is a precursor to fluoroacetic acid and fluoroacetyl-CoA. It is classified as an extremely hazardous substance.[4]

Mechanism of Toxicity

The danger of MFAA lies in its metabolic mimicry. The body mistakes the fluoroacetyl group for an acetyl group.

  • Activation: Fluoroacetate is converted to Fluoroacetyl-CoA.[5]

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-Fluorocitrate .

  • Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.[6]

  • Collapse: The Krebs cycle halts. Citrate accumulates, calcium transport is disrupted, and cellular respiration fails (cytotoxic hypoxia).

LethalSynthesis MFAA This compound (Precursor) FA Fluoroacetate MFAA->FA Hydrolysis/Metabolism FACoA Fluoroacetyl-CoA FA->FACoA Acetyl-CoA Synthetase FC (-)-Erythro-2-Fluorocitrate (THE TOXIC AGENT) FACoA->FC Citrate Synthase (Condensation with Oxaloacetate) Oxalo Oxaloacetate (Endogenous) Oxalo->FC Aconitase ACONITASE ENZYME FC->Aconitase Irreversible Inhibition Krebs Krebs Cycle Halted (Cellular Asphyxiation) Aconitase->Krebs Metabolic Blockade

Figure 2: The "Lethal Synthesis" pathway. Note that the anhydride itself is not the poison; the metabolically processed fluorocitrate is.

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Fluoroacetylanisole

This protocol utilizes MFAA for a Friedel-Crafts acylation. All steps must be performed in a functioning fume hood with specific antidotes (acetamide/ethanol) available.

Reagents:

  • Anisole (10 mmol)

  • This compound (12 mmol)

  • Aluminum Chloride (

    
    ) (15 mmol)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Add

    
     (2.0 g) to anhydrous DCM (15 mL) and cool to 0°C in an ice bath.
    
  • Addition 1: Add MFAA (dropwise) to the suspension. The solution may darken.

  • Addition 2: Dissolve Anisole in DCM (5 mL) and add dropwise over 15 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Note: Do not inhale vapors).

  • Quenching (CRITICAL): Pour the reaction mixture slowly onto a mixture of ice (50 g) and concentrated HCl (5 mL). Caution: This step generates fluoroacetic acid in the aqueous phase.

  • Extraction: Extract with DCM (

    
     mL).
    
  • Decontamination: Treat the aqueous waste stream with excess NaOH to convert fluoroacetic acid to sodium fluoroacetate, then dispose of as P-listed hazardous waste . Do not pour down the drain.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (Hexanes/EtOAc).
    
Safety & Decontamination Table
HazardMitigation StrategyEmergency Response
Inhalation Fume hood (Face velocity >100 fpm). Respirator with acid gas cartridges.Remove to fresh air. Administer 100% Oxygen.
Skin Contact Double nitrile gloves + Tyvek sleeves. MFAA penetrates skin rapidly.Wash with soap/water for 15 min. Seek immediate medical attention.
Waste Disposal Segregate all aqueous waste. Label "FLUOROACETATE - POISON."Incineration at high temperature (>1000°C) is required to break C-F bonds.

References

  • Olah, G. A., & Kuhn, S. J. (1960). Friedel-Crafts and Related Reactions. Journal of the American Chemical Society.

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B. (The foundational paper on fluoroacetate toxicity).

  • Gonçalves, E., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Lauble, H., et al. (1996). The Reaction of Fluorocitrate with Aconitase.[7][8][9] Proceedings of the National Academy of Sciences.

Sources

Technical Guide: Fluoroacetic Anhydride Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Latent Metabolic Threat

Fluoroacetic anhydride (FAA) [Bis(fluoroacetic) anhydride] is a specialized acylating agent distinct from the common trithis compound (TFAA). While both are corrosive anhydrides, FAA possesses a catastrophic toxicity profile due to its hydrolysis into fluoroacetic acid (fluoroacetate).

Unlike TFAA, which metabolizes to the chemically stable trifluoroacetate, FAA undergoes "lethal synthesis" in vivo. It is a metabolic poison that hijacks the Krebs cycle, leading to citrate accumulation, cellular respiration collapse, and death. Handling FAA requires Biosafety Level 3 (BSL-3) chemical equivalents, not just standard organic synthesis protocols.

Part 1: Critical Disambiguation & Molecular Identity

WARNING: Do not confuse this compound (FAA) with Trithis compound (TFAA).

FeatureThis compound (FAA) Trithis compound (TFAA)
Formula


Primary Hazard Metabolic Poison (Mitochondrial Blockade) Corrosive / Acid Burn
Hydrolysis Product Monofluoroacetic Acid (Compound 1080 precursor)Trifluoroacetic Acid (Strong acid, stable)
Mechanism Inhibits Aconitase (Lethal Synthesis)Acidosis / Tissue destruction
Handling Level High Containment (Glovebox/Class II Hood) Standard Fume Hood

Part 2: Mechanism of Toxicity (The "Lethal Synthesis")[1]

The extreme danger of FAA lies in its similarity to acetic anhydride. Upon contact with moisture (in air or tissue), it rapidly hydrolyzes to fluoroacetate. The body mistakes fluoroacetate for acetate, activating it into Fluoroacetyl-CoA .

This mimicry allows the toxin to enter the Krebs Cycle (TCA Cycle), where Citrate Synthase condenses it with oxaloacetate to form (-)-erythro-2-fluorocitrate . This metabolite is the actual poison—a "suicide substrate" that binds irreversibly to Aconitase , halting cellular respiration.

Figure 1: The Lethal Synthesis Pathway

LethalSynthesis FAA This compound (Precursor) FA Fluoroacetate (Hydrolysis Product) FAA->FA Hydrolysis (H2O) FACoA Fluoroacetyl-CoA (Mimic) FA->FACoA Acetyl-CoA Synthetase FC Fluorocitrate (The Toxin) FACoA->FC Citrate Synthase (+ Oxaloacetate) Aconitase ACONITASE ENZYME (Mitochondrial Target) FC->Aconitase Irreversible Inhibition TCA TCA Cycle Collapse Aconitase->TCA Energy Failure

Caption: Mechanism of Action. FAA hydrolyzes to fluoroacetate, which is metabolically converted to fluorocitrate, irreversibly blocking Aconitase.

Part 3: Physical Properties & Stability[2]

FAA is moisture-sensitive.[1] Data below refers to the anhydride and its hydrolysis product (Fluoroacetic acid), which dictates the toxicity profile.

PropertyData (Approximate/Inferred*)
Physical State Colorless liquid, pungent odor.[2]
Boiling Point ~160–165°C (Est. based on acid BP)
Solubility Soluble in DCM, Ether, THF.[1][3] Reacts violently with water.
Hydrolysis Rate Rapid. Generates 2 equivalents of Fluoroacetic acid.[4]
LD50 (Oral, Rat) ~0.1 – 0.2 mg/kg (Based on Na-Fluoroacetate)
Skin Absorption Extremely High. Fatal systemic toxicity via dermal route.

*Note: Pure FAA is rare; properties often inferred from the acid (CAS 144-49-0) or sodium salt (CAS 62-74-8).

Part 4: Engineering Controls & PPE (The Self-Validating System)

Safety relies on a redundant barrier system . If one barrier fails (e.g., glove tear), the engineering control (airflow) must capture the hazard.

Personal Protective Equipment (PPE)
  • Respiratory: A standard N95 is insufficient . Use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) if working outside a glovebox (not recommended).

  • Dermal (Hands):

    • Primary Layer: Laminate film gloves (e.g., Silver Shield / 4H). Nitrile is permeable to anhydrides and small fluorinated organics over time.

    • Secondary Layer: 8 mil Nitrile (for dexterity and mechanical protection over the laminate).

    • Technique: "Double-gloving" with breakthrough monitoring. Change outer gloves immediately upon splash.

  • Body: Tyvek lab coat or chemically resistant apron.

Engineering Controls
  • Primary Containment: Inert Atmosphere Glovebox is the Gold Standard.

  • Secondary Containment: Class II Type B2 Biosafety Cabinet (Total Exhaust) or a high-performance chemical fume hood. Do not use recirculating hoods.

Part 5: Operational Protocol

Figure 2: Safe Handling Workflow

HandlingProtocol Prep 1. Preparation Dry Glassware, Inert Gas (Ar/N2) Transfer 2. Transfer Syringe/Cannula ONLY (No pouring) Prep->Transfer Moisture Exclusion Reaction 3. Reaction Closed System Secondary Containment Tray Transfer->Reaction Quench 4. Quenching Controlled Addition to Ice/Base (NaOH) Reaction->Quench Residual FAA destruction Waste 5. Waste Disposal Segregated as P-List (Acute Hazardous) Quench->Waste Label: TOXIC FLUOROACETATE

Caption: Operational workflow emphasizing moisture exclusion and segregated waste streams.

Step-by-Step Methodology
  • Setup: All glassware must be oven-dried. FAA reacts with ambient moisture to release toxic acid fumes.

  • Transfer: Never pour FAA. Use oven-dried glass syringes with Luer-lock needles. Transfer under positive nitrogen pressure.

  • Reaction: Perform all reactions in a sealed vessel vented through a scrubber (NaOH trap) to neutralize any escaping acid vapors.

  • Quenching (Critical):

    • Do not add water to FAA.

    • Add the reaction mixture dropwise into a stirred, cooled solution of 10% NaOH or NaHCO3.

    • Warning: This converts FAA to Sodium Fluoroacetate . While the corrosive anhydride is gone, the solution is now a solution of "Compound 1080" (Rodenticide). It remains lethal.

Part 6: Decontamination & Emergency Response

Spill Management
  • Evacuate: Immediate evacuation of the lab. Allow aerosols to settle (30 min).

  • Neutralization:

    • Do not use standard spill kits (clay/sand) alone.

    • Cover spill with Lime (Calcium Oxide) or Soda Ash to neutralize the acid.

    • Absorb with vermiculite.

    • Disposal: All cleanup materials must be incinerated as hazardous waste. Label clearly: "CONTAINS FLUOROACETATE - DO NOT AUTOCLAVE."

Medical Management (Supportive)

There is no guaranteed antidote. Treatment focuses on extending the window for the body to clear the toxin.

  • Immediate Action: Decontaminate skin with copious soap and water (15 mins). Speed is vital to prevent systemic absorption.

  • Therapeutic Intervention (Clinical Context):

    • Ethanol Loading: Similar to methanol poisoning, ethanol may compete for acetate transporters/enzymes, potentially slowing the conversion of fluoroacetate to fluorocitrate [1].

    • Acetate Administration: Sodium acetate or glycerol monoacetate (Monoacetin) can be administered to outcompete fluoroacetate at the Acetyl-CoA synthetase step [2].

    • Calcium Gluconate: To treat hypocalcemia induced by the poisoning.

References

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

  • CDC / NIOSH. (2018). The Emergency Response Safety and Health Database: Monofluoroacetic Acid.

  • Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning. Toxicological Reviews.

  • PubChem. (n.d.). Fluoroacetic Acid (Compound Summary).[5] National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Amino Acids via Perfluoroacylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids using fluoroacetic anhydride reagents. While the user query specifies This compound (FAA) , this application note primarily focuses on Trithis compound (TFAA) , the industry-standard "fluoro-anhydride" for this application.

Note on Nomenclature & Safety:

  • TFAA (Trithis compound): The standard reagent.[1][2] It adds a -CF3 group, significantly increasing volatility and electronegativity (enhancing sensitivity in Electron Capture Detection).

  • FAA (Monothis compound): Highly toxic (metabolizes to fluorocitrate, a Krebs cycle inhibitor) and offers lower volatility enhancement than TFAA.

  • Recommendation: This protocol utilizes the TFAA method as the safe, validated, and high-performance standard for drug development and metabolomics. The chemical mechanism remains identical for FAA if specific research conditions strictly mandate its use.

Core Advantages
  • Volatility: Converts zwitterionic amino acids into volatile N-TFA O-alkyl esters.

  • Stability: Derivatives are thermally stable for GC injection.

  • Resolution: Excellent separation of proteinogenic and non-proteinogenic amino acids.

  • Sensitivity: High electronegativity of fluorine atoms improves ionization efficiency.

Scientific Mechanism

Amino acids are non-volatile and zwitterionic, making them unsuitable for direct GC analysis. The analysis requires a two-step derivatization :

  • Esterification: The carboxyl group (-COOH) is converted to an ester (typically n-butyl or isopropyl) to remove hydrogen bonding capability.

  • Acylation: The amine group (-NH2) and other functional side chains (-OH, -SH) are acylated by the anhydride to block polarity and increase volatility.

Reaction Scheme
  • Step 1 (Esterification):

    
    
    
  • Step 2 (Acylation):

    
    
    

Experimental Workflow (Graphviz)

G Sample Biological Sample (Plasma/Urine/Tissue) ProteinPpt Protein Precipitation (Acetonitrile/Methanol) Sample->ProteinPpt Dry1 Evaporation to Dryness (N2 Stream) ProteinPpt->Dry1 Esterification Esterification (3N HCl in n-Butanol) 100°C, 30 min Dry1->Esterification Step 1 Dry2 Evaporation to Dryness (Remove Excess HCl) Esterification->Dry2 Acylation Acylation (TFAA + CH2Cl2) 60°C, 20 min Dry2->Acylation Step 2 Dry3 Evaporation & Reconstitution (Ethyl Acetate/Hexane) Acylation->Dry3 GCMS GC-MS Analysis (SIM/Scan Mode) Dry3->GCMS

Caption: Workflow for the two-step derivatization of amino acids into N-TFA n-butyl esters.

Detailed Protocol

Reagents and Equipment
  • Derivatizing Agent: Trithis compound (TFAA) [CAS: 407-25-0].

  • Alcohol: n-Butanol (anhydrous).

  • Catalyst: Acetyl Chloride (to generate HCl in situ) or 3N HCl in n-Butanol.

  • Solvents: Methylene Chloride (DCM), Ethyl Acetate, Hexane.

  • Internal Standard: Norleucine or stable isotope-labeled amino acids.

  • Equipment: Heating block, Nitrogen evaporator, Screw-cap glass vials (PTFE-lined caps).

Step-by-Step Procedure

Step 1: Sample Preparation & Drying

  • Aliquot 50 µL of sample (containing 10–100 µg amino acids) into a glass vial.

  • Add 10 µL of Internal Standard (Norleucine, 100 µg/mL).

  • Evaporate to complete dryness under a gentle stream of Nitrogen at 60°C.

    • Critical: Any residual water will destroy the anhydride reagent in Step 2.

Step 2: Esterification

  • Prepare 3N HCl in n-Butanol (slowly add 2.5 mL Acetyl Chloride to 10 mL anhydrous n-Butanol on ice).

  • Add 200 µL of the HCl/n-Butanol mixture to the dried residue.

  • Cap tightly and incubate at 100°C for 30 minutes .

  • Remove from heat and evaporate to dryness under Nitrogen at 60°C.

Step 3: Acylation (The Fluoro-Anhydride Step)

  • Add 100 µL of Methylene Chloride and 50 µL of TFAA to the residue.

  • Cap tightly and incubate at 60°C for 20 minutes .

    • Note: For Arginine or Histidine, extend time to 40 minutes or increase temperature to 90°C.

  • Evaporate reagents to dryness under Nitrogen at room temperature (do not overheat, as derivatives are volatile).

Step 4: Reconstitution

  • Dissolve the residue in 100 µL of Ethyl Acetate or Hexane.

  • Transfer to a GC autosampler vial with insert.

GC-MS Parameters
  • Column: 5% Phenyl-methyl silicon (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Injection: 1 µL, Splitless (or Split 1:10 for high concentrations).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 290°C.

    • Final: 290°C (hold 5 min).

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

Data Analysis & Interpretation

The N-TFA n-butyl ester derivatives produce characteristic fragmentation patterns. The primary cleavage usually occurs at the C-C bond between the alpha-carbon and the carbonyl group of the ester, resulting in the loss of the alkoxycarbonyl group (


).
Table 1: Characteristic Ions for N-TFA n-Butyl Ester Derivatives[3]
Amino AcidMolecular Weight (Derivative)Quantitation Ion (m/z)Qualifier Ions (m/z)Notes
Alanine 241140 184, 69Base peak:

Glycine 227126 154, 69Base peak:

Valine 269168 213, 69Base peak:

Leucine 283182 227, 69Isomeric with Isoleucine
Proline 267166 210, 69Cyclic structure stabilizes ion
Phenylalanine 31791 216, 148Tropylium ion (m/z 91) dominates
Aspartic Acid 353252 280, 184Di-ester formed
Glutamic Acid 367266 294, 198Di-ester formed

Note: The "Quantitation Ion" is typically the base peak resulting from the loss of the butoxy-carbonyl group (


, mass 101).

Troubleshooting & Validation

Critical Control Points
  • Moisture Intolerance: Anhydrides react violently with water to form acid, which degrades the column and prevents derivatization. Ensure all solvents are anhydrous.

  • Arginine Instability: Arginine often converts to Ornithine or degrades during high-temp acylation. If Arginine is critical, consider using Pentafluoropropionic Anhydride (PFPA) which requires milder conditions.

  • Histidine Peak Tailing: Histidine forms a di-acyl derivative that is unstable. Injecting immediately after preparation is recommended.

Validation Parameters (Drug Development Context)
  • Linearity:

    
     over 5–500 µM range.[3]
    
  • Precision (RSD): < 5% for intra-day, < 10% for inter-day.

  • LOD: Typically 1–5 pmol on column.

References

  • BenchChem. (2025). Application Notes and Protocols for Trithis compound (TFAA) Derivatization in GC-MS Analysis. Retrieved from

  • Mtoz Biolabs. GC-MS Amino Acid Analysis Protocol and Services. Retrieved from

  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. Retrieved from

  • National Institutes of Health (NIH). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (Comparing TFAA, PFPA, HFBA).[4] Retrieved from

  • NIST. Mass spectrometry of analytical derivatives: N-alkyl-N-perfluoroacyl-alpha-amino acids. Retrieved from

Sources

Using Fluoroacetic anhydride as a dehydrating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Dehydration in Organic Synthesis using Trifluoroacetic Anhydride (TFAA)

Part 1: Executive Summary & Critical Safety Distinction

1.1 Scope of the Guide This technical guide details the application of Trithis compound (TFAA) as a premier dehydrating and activating agent in organic synthesis. While the prompt referenced "this compound," this guide focuses on the trifluoro- derivative (TFAA).[1][2][3][4]

1.2 CRITICAL SAFETY & NOMENCLATURE CLARIFICATION

  • The Reagent: In synthetic organic chemistry, "this compound" almost universally refers to Trithis compound (TFAA) [CAS: 407-25-0].[3][4]

  • The Hazard: Monothis compound (MFAA) is the anhydride of monofluoroacetic acid, a precursor to the metabolic poison sodium fluoroacetate (Compound 1080). MFAA is extremely toxic, inhibiting the Krebs cycle (aconitase inhibitor), and is rarely used as a generic dehydrating agent due to these severe handling risks.

  • The Standard: TFAA is the industry standard for dehydration due to the high electronegativity of the trifluoromethyl group, which enhances the leaving group ability of the carboxylate. All protocols below utilize TFAA.

Part 2: Mechanism of Action & Chemical Rationale[2][6][7]

2.1 Why TFAA? TFAA functions superiorly to Acetic Anhydride (


) because of the electron-withdrawing effect of the 

groups.
  • Activation: TFAA reacts with oxygen nucleophiles (sulfoxides, amides, carboxylic acids) to form highly reactive trifluoroacetyl mixed anhydrides or onium salts .

  • Elimination: The trifluoroacetate anion (

    
    ) is an excellent leaving group (
    
    
    
    of conjugate acid
    
    
    ), facilitating rapid elimination steps that drive dehydration.

2.2 Comparative Metrics

FeatureAcetic Anhydride (

)
Trithis compound (TFAA)Impact on Synthesis
Leaving Group Acetate (

)
Trifluoroacetate (

)
TFAA drives reactions at lower temps.
Reactivity Moderate; requires heat/catalystHigh; often exothermic at

TFAA requires strict temp control.
Boiling Point 140 °C39–40 °CTFAA is easily removed by evaporation.
Byproduct Acetic AcidTrifluoroacetic Acid (TFA)TFA byproduct is corrosive but volatile.

Part 3: Core Applications & Signaling Pathways

The Modified Swern Oxidation

TFAA is a popular alternative to Oxalyl Chloride for activating DMSO. It avoids the evolution of toxic CO gas and carbon monoxide, though it requires careful temperature management to avoid Pummerer rearrangement.

Mechanism:

  • TFAA acyloxylates DMSO to form the trifluoroacetoxydimethylsulfonium salt.

  • Alcohol attack displaces the trifluoroacetate.

  • Base (Triethylamine) promotes intramolecular proton abstraction to yield the ketone/aldehyde.

Dehydration of Primary Amides to Nitriles

TFAA converts primary amides to nitriles under mild conditions where heat-sensitive substrates might decompose.

Mechanism Visualization (DOT):

AmideDehydration Amide Primary Amide R-CONH2 Intermediate O-Trifluoroacetyl Imidate Amide->Intermediate O-Acylation (-78 to 0°C) TFAA TFAA (CF3CO)2O TFAA->Intermediate Nitrile Nitrile R-CN Intermediate->Nitrile E2 Elimination Byproduct 2x TFA Intermediate->Byproduct Base Base (Pyridine/Et3N) Base->Nitrile Proton Abstraction

Figure 1: Pathway for the dehydration of primary amides to nitriles using TFAA.

Part 4: Detailed Experimental Protocols

Protocol A: Conversion of Primary Amide to Nitrile

Application: Synthesis of labile nitriles for medicinal chemistry intermediates.

Reagents:

  • Substrate: Primary Amide (1.0 equiv)

  • Reagent: Trithis compound (TFAA) (1.1 – 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 – 2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Safety Note: Perform all operations in a functioning fume hood. TFAA causes severe burns.[5][6]

  • Solvation:

    • Dissolve the primary amide (10 mmol) in anhydrous DCM (30 mL).

    • Add Pyridine (25 mmol, 2.0 mL).

    • Cool the solution to 0 °C using an ice/water bath.

  • Addition of TFAA:

    • Load TFAA (12 mmol, 1.7 mL) into a pressure-equalizing addition funnel or a syringe.

    • Add TFAA dropwise over 15 minutes.

    • Observation: Slight fuming may occur; ensure internal temperature does not exceed 5 °C to prevent side reactions.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours.

    • Validation: Monitor by TLC or LC-MS. The disappearance of the amide peak (M+H) and appearance of the nitrile (often less polar) indicates completion.

  • Work-up:

    • Quench cautiously with saturated aqueous

      
       (20 mL). Caution: 
      
      
      
      evolution will be vigorous.
    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with 1M HCl (to remove pyridine), then brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Modified Swern Oxidation (TFAA/DMSO)

Application: Oxidation of alcohols to aldehydes/ketones without Oxalyl Chloride.

Workflow Visualization (DOT):

SwernTFAA DMSO DMSO ActiveSpecies Trifluoroacetoxy- dimethylsulfonium DMSO->ActiveSpecies Activation TFAA TFAA (-60°C) TFAA->ActiveSpecies AlkoxySalt Alkoxysulfonium Salt ActiveSpecies->AlkoxySalt + Alcohol (-60°C) Alcohol Alcohol (R-OH) Alcohol->AlkoxySalt Product Carbonyl (Aldehyde/Ketone) AlkoxySalt->Product + Base / Warm to RT Base Et3N Addition Base->Product Intramolecular Proton Transfer

Figure 2: The TFAA-mediated Swern Oxidation pathway. Note the strict temperature requirement.

Step-by-Step Methodology:

  • Activation (The Critical Step):

    • In a dry flask under Argon, dissolve DMSO (2.4 equiv) in DCM.

    • Cool to -78 °C (Dry ice/Acetone).

    • Add TFAA (1.2 equiv) dropwise.

    • Wait: Stir for 15 minutes. The mixture must remain cold to stabilize the trifluoroacetoxydimethylsulfonium ion.

  • Substrate Addition:

    • Add the alcohol (1.0 equiv) in a minimum volume of DCM dropwise.

    • Stir at -78 °C for 30–45 minutes.

  • Elimination:

    • Add Triethylamine (

      
      , 5.0 equiv) dropwise.
      
    • Allow the reaction to warm to 0 °C over 30 minutes.

    • Result: The solution typically turns cloudy as amine salts precipitate.

  • Work-up:

    • Pour into dilute HCl (0.5 M) to remove excess amine.

    • Extract with DCM, wash with bicarbonate, dry, and concentrate.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Nitrile Synthesis) Hydrolysis of intermediateEnsure solvent is strictly anhydrous. Increase TFAA equivalents to 1.5.
Pummerer Product (Swern) Temperature too highKeep activation step at -78 °C. Do not let the sulfonium salt warm up before adding alcohol.
Dark/Tarred Reaction Exotherm uncontrolledTFAA addition must be slow. Use dilute solutions (0.1 M).
Incomplete Conversion Acid scavenging failureEnsure Pyridine/Et3N is fresh and in excess (at least 2.0 equiv).

Part 6: References

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34, 1651–1660. Link

  • Campagna, F.; Carotti, A.; Casini, G. "Trithis compound-pyridine: A mild and efficient reagent for the dehydration of amides to nitriles." Tetrahedron Letters, 1977 , 18, 1813–1816. Link

  • Tidwell, T. T. "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis, 1990 , 857–870. Link

  • Duckworth, C. A. "Trithis compound." Encyclopedia of Reagents for Organic Synthesis, 2001 . Wiley. Link

Sources

Sample preparation for Fluoroacetic anhydride derivatization of biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of Biological Samples using Fluoroacetic Anhydride Agents

Executive Summary & Technical Scope

Clarification on Nomenclature: In the context of analytical chemistry and drug development, "this compound" most commonly refers to Trithis compound (TFAA) .[1] While Monothis compound exists, it is a precursor to the metabolic poison fluoroacetate (Compound 1080) and is rarely used due to extreme toxicity and lower volatility compared to its perfluorinated analogs. This guide focuses on TFAA , with references to Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) where chain length impacts separation.

Purpose: This protocol details the sample preparation and derivatization of biological samples (plasma, urine, tissue) using fluorinated anhydrides.[2] This process converts polar, non-volatile analytes (amines, alcohols, phenols) into volatile, thermally stable, and electronegative derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Capture Detection (GC-ECD).[3]

Key Mechanism: Acylation.[4][5] The reagent replaces active hydrogens with a perfluoroacyl group (


), significantly reducing polarity and introducing fluorine atoms that enhance ionization efficiency in Negative Ion Chemical Ionization (NICI) modes.

Safety & Handling (Critical)

  • Corrosivity: TFAA reacts violently with water to form trifluoroacetic acid, which is highly corrosive to tissues and GC columns.

  • Toxicity: Handle in a fume hood.[6][7] Inhalation causes severe respiratory irritation.

  • Moisture Control: All glassware must be silanized and oven-dried. Solvents must be anhydrous (<50 ppm water).

Pre-Analytical Sample Preparation

Biological fluids contain water, proteins, and salts that interfere with acylation. A rigorous extraction and drying process is required before the anhydride is introduced.

Extraction Strategy (General Protocol)
  • Matrix: Plasma or Urine (200 µL).[8]

  • Internal Standard (IS): Add deuterated analog (e.g., Amphetamine-d5).

  • Protein Precipitation: Add 600 µL cold Acetonitrile, vortex, centrifuge at 10,000 x g for 5 min.

  • Solid Phase Extraction (SPE) - Recommended for Cleanliness:

    • Condition: Mixed-mode cation exchange cartridge (e.g., OASIS MCX).

    • Load: Supernatant from precipitation.

    • Wash: 5% Methanol in water (removes salts/proteins).

    • Elute: 5% Ammonium Hydroxide in Methanol (releases basic drugs).

The Drying Step (The "Make or Break" Point)

The eluate must be evaporated to absolute dryness . Any residual water will hydrolyze the TFAA reagent, stopping the reaction and creating acid that damages the GC column.

  • Method: Nitrogen blow-down at 40°C.

  • Azeotropic Drying: If water is suspected, add 50 µL of dichloromethane and re-evaporate.

Derivatization Protocol: TFAA Acylation

This protocol is optimized for drugs of abuse (amphetamines, opiates) and metabolites.

Reagents Required:

  • Trithis compound (TFAA) [Sigma-Aldrich/Merck]

  • Ethyl Acetate (Anhydrous)

  • Optional Base: Pyridine or Triethylamine (TEA) - Use only if acid scavenger is needed.

Step-by-Step Procedure
  • Reconstitution: To the dried residue in a reaction vial, add 50 µL Ethyl Acetate .

  • Reagent Addition: Add 50 µL TFAA .

    • Note: A 1:1 ratio ensures excess reagent to drive the reaction to completion (Le Chatelier's principle).

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 20 minutes .

    • Causality: Heat provides the activation energy for the nucleophilic attack of the amine/hydroxyl on the carbonyl carbon of the anhydride.

    • Steric Hindrance: For hindered amines (e.g., secondary amines with bulky groups), extend time to 45 minutes or increase temp to 70°C.

  • Evaporation of Excess Reagent:

    • Remove the cap. Evaporate the mixture to dryness under a gentle stream of Nitrogen at <40°C.

    • Why? Injecting excess TFAA causes rapid degradation of the GC column stationary phase (siloxane bleeding).

  • Final Reconstitution: Dissolve the derivative in 50-100 µL Ethyl Acetate or Isooctane .

  • Injection: Inject 1 µL into the GC-MS (Splitless mode).

Reaction Mechanism & Data Interpretation

The reaction follows a nucleophilic acyl substitution pathway.

General Equation:



Mass Spectral Characteristics:

  • Mass Shift: The molecular weight increases by 97 Da for every TFA group added (TFA group = 97 Da; H replaced = 1 Da; Net = +96 Da).

  • Fragmentation: TFA derivatives often show a characteristic loss of the trifluoromethyl group (

    
    ) or the trifluoroacetyl group (
    
    
    
    ).

Table 1: Comparative Properties of Fluorinated Anhydrides

ReagentAcyl Group FormulaMass Added (Net)VolatilityRelative ReactivityPrimary Application
TFAA

+96 DaHighHighestGeneral screening, Amphetamines
PFPA

+146 DaMediumHighAlcohols, Phenols, improved separation
HFBA

+196 DaLowModerateLow mass analytes (prevents loss in solvent peak)

Visualized Workflow (Graphviz)

The following diagram illustrates the critical path from biological sample to GC-MS injection, highlighting the "No Water" checkpoints.

G Sample Biological Sample (Plasma/Urine) Extraction Extraction (SPE/LLE) Remove Salts & Proteins Sample->Extraction Drying Evaporation to Dryness (N2 Stream @ 40°C) Extraction->Drying Check CRITICAL CHECKPOINT: Is sample 100% dry? Drying->Check Check->Drying No (Repeat) Reagent Add TFAA + Ethyl Acetate (1:1 Ratio) Check->Reagent Yes Reaction Incubation 60°C for 20 mins Reagent->Reaction Evap_Excess Evaporate Excess Reagent (Protect GC Column) Reaction->Evap_Excess Recon Reconstitute in Isooctane Evap_Excess->Recon GCMS GC-MS Injection Recon->GCMS

Figure 1: Critical path workflow for TFAA derivatization. Note the mandatory drying checkpoint to prevent acid hydrolysis.

Troubleshooting & Optimization

Issue 1: Low Recovery / No Derivative Peak

  • Cause: Moisture contamination.[6][9] The anhydride hydrolyzed to acid before reacting with the analyte.

  • Solution: Ensure SPE eluate is bone dry. Use fresh, high-purity anhydrous solvents.

Issue 2: Chromatography Tailing

  • Cause: Acidic byproducts (Trifluoroacetic acid) injected onto column.[3]

  • Solution: Ensure the "Evaporation of Excess Reagent" step is thorough. Consider a "buffer wash" (add weak aqueous buffer, vortex, discard aqueous layer) if the derivative is stable in water (rare for TFA derivatives). Better to just evaporate.

Issue 3: Isomerization (Cannabinoids)

  • Context: TFAA can cause isomerization of

    
    -THC to 
    
    
    
    -THC.
  • Solution: For cannabinoids, avoid TFAA if distinguishing isomers is critical; use Silylation (BSTFA) instead.

References

  • Sigma-Aldrich. (2023). Trithis compound (TFAA) for GC Derivatization Protocol. Retrieved from

  • National Institutes of Health (NIH). (2020). Derivatization techniques for the detection of biogenic amines. Retrieved from

  • ResearchGate. (2017). Comparison of fluorinated anhydrides for drug of abuse confirmation. Retrieved from

  • BenchChem. (2025).[4] Protocols for Acylation of Primary Amines using TFAA. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Trithis compound. Retrieved from

Sources

Troubleshooting & Optimization

Common side reactions in Fluoroacetic anhydride mediated oxidations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TFAA-Mediated Oxidation (Omura-Sharma)

Status: Operational Ticket Focus: Troubleshooting Side Reactions in DMSO/TFAA Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Nomenclature & Safety Critical Update

User Alert: Your query specified "Fluoroacetic anhydride" (Monothis compound). Correction: In 99% of drug development oxidation protocols, the reagent used is Trithis compound (TFAA) .

  • TFAA (Trithis compound): The standard activator for DMSO in the Omura-Sharma oxidation.

  • FAA (this compound): A precursor to fluoroacetate (a metabolic poison blocking the Krebs cycle). It is highly toxic and rarely used in standard oxidations.

  • Directive: This guide addresses TFAA (Trithis compound) mediated oxidations.[1][2][3] If you are intentionally using monothis compound, STOP immediately and review your safety protocols, as its toxicity profile is orders of magnitude higher than TFAA.

The Mechanistic Divergence (Visualization)

Understanding where the reaction deviates is critical for troubleshooting. The following diagram illustrates the competition between the desired Oxidation pathway and the unwanted Pummerer Rearrangement.

TFAA_Oxidation_Pathways DMSO DMSO + TFAA ActiveSpecies Acylsulfonium Salt (Activated DMSO) DMSO->ActiveSpecies Activation (-60°C) AlkoxySulfonium Alkoxysulfonium Intermediate ActiveSpecies->AlkoxySulfonium Alcohol attacks Sulfur Side_Ester SIDE REACTION: Trifluoroacetate Ester ActiveSpecies->Side_Ester Alcohol attacks Carbon (T > -30°C or steric bulk) Alcohol Substrate (Alcohol) Base Base Addition (Et3N / DIPEA) AlkoxySulfonium->Base Deprotonation Side_Pummerer SIDE REACTION: Pummerer Rearrangement (MTM Ether) AlkoxySulfonium->Side_Pummerer Thermal instability (T > -30°C) Product_Ketone TARGET: Carbonyl (Aldehyde/Ketone) Base->Product_Ketone Intramolecular Rearrangement

Caption: Mechanistic divergence in Omura-Sharma Oxidation. Note that temperature control is the primary gatekeeper preventing the Pummerer and Esterification pathways.

Troubleshooting Modules (Q&A Format)

Module A: The "Pummerer" Problem (MTM Ethers)

User Report: "I see a new spot on TLC that is less polar than my alcohol, but it's not the ketone. NMR shows a singlet around 2.1 ppm and a CH2 peak." Diagnosis: You have formed a Methylthiomethyl (MTM) Ether via the Pummerer Rearrangement.

  • The Cause: The reaction temperature rose above the stability threshold of the alkoxysulfonium intermediate (typically > -30°C) before the base was added or fully reacted.

  • The Mechanism: Instead of the base deprotonating the methyl group to form the ylide (which leads to oxidation), the intermediate undergoes an internal rearrangement where the acetate/trifluoroacetate acts as a nucleophile.

  • Corrective Action:

    • Strict Temp Control: Maintain reaction at -78°C (or at least < -60°C) during the addition of TFAA and the alcohol.

    • Quench Cold: Do not allow the reaction to warm to 0°C until after the base (Triethylamine/DIPEA) has been added and stirred for 15-30 minutes at the low temperature.

    • Base Rate: Add the base slowly to prevent an exotherm spike, but ensure it is fully added while the mixture is still cryogenic.

Module B: Unwanted Trifluoroacetylation

User Report: "My product has a carbonyl peak in IR, but the NMR shows a CF3 group (quartet) and the mass spec is +96 mass units higher than expected." Diagnosis: You have synthesized the Trifluoroacetate Ester instead of oxidizing the alcohol.

  • The Cause: The alcohol attacked the carbonyl carbon of the TFAA (acylation) rather than the sulfur of the activated DMSO.

  • The Mechanism: TFAA is a potent acylating agent.[4] If the "Activated DMSO" species is not fully formed, or if the alcohol is sterically hindered, acylation competes with oxidation.

  • Corrective Action:

    • Activation Time: Ensure DMSO and TFAA stir for at least 15-20 minutes at -78°C before adding the alcohol. This ensures all TFAA is consumed to form the sulfonium salt.

    • Stoichiometry: Do not use a large excess of TFAA relative to DMSO. The standard ratio is DMSO (2.0-4.0 eq) : TFAA (1.1-1.5 eq).

    • Solvent: Ensure strictly anhydrous CH2Cl2. Water hydrolyzes the activated species, leaving free TFAA to react with your alcohol.

Module C: Alpha-Epimerization

User Report: "I obtained the ketone, but my alpha-chiral center has racemized." Diagnosis: Base-mediated enolization.

  • The Cause: The base used (Triethylamine) is basic enough to deprotonate the alpha-position of the newly formed ketone, especially if the reaction is allowed to warm up while basic.

  • Corrective Action:

    • Switch Base: Use DIPEA (Hünig's base) instead of Triethylamine. It is bulkier and less nucleophilic, often reducing epimerization.

    • Buffered Workup: Quench the reaction with a phosphate buffer or dilute HCl/NH4Cl immediately upon warming to room temperature to neutralize the excess amine.

Comparative Data: Side Reaction Profiles

ObservationLikely Side ProductCausePrevention Strategy
New spot, non-polar, S-Me peak in NMR MTM Ether (Pummerer)Temp > -30°C before base addition.Keep < -60°C until base is added.
New spot, ester carbonyl, CF3 in NMR Trifluoroacetate EsterAlcohol added before DMSO activation complete.Stir DMSO/TFAA 20 min before alcohol.
Loss of stereochemistry Epimerized KetoneProlonged exposure to base at RT.Use DIPEA; mild acidic quench.
Olefinic protons in NMR Alkene (Elimination)Base added too fast; labile beta-protons.Add base dropwise; keep cold.

Standard Operating Procedure (SOP)

Protocol: TFAA-Mediated Oxidation (Omura-Sharma) Self-Validating Checkpoints included.

Reagents:

  • Oxalyl Chloride is replaced by TFAA (Trithis compound).[1][2][5]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Activator: DMSO (Dry).[6]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate).

  • Activation:

    • Cool to -78°C (Dry ice/Acetone).

    • Add DMSO (2.4 equiv) dropwise.

    • Add TFAA (1.2 equiv) dropwise.

    • Checkpoint: Stir for 20 minutes at -78°C. A white precipitate (the sulfonium salt) may appear. If you skip this wait time, you risk esterification.

  • Substrate Addition:

    • Dissolve Alcohol (1.0 equiv) in minimum DCM.

    • Add dropwise to the mixture at -78°C.

    • Stir for 30-45 minutes at -78°C.

  • Termination (The Critical Step):

    • Add Diisopropylethylamine (DIPEA) (5.0 equiv) dropwise.

    • Critical: Do not let the temp rise yet. Stir for 10 mins at -78°C after base addition.

    • Remove cooling bath and allow to warm to 0°C over 30 minutes.

  • Workup:

    • Quench with Saturated NH4Cl or 1M HCl (if product is acid stable).

    • Extract with DCM, wash with brine, dry over Na2SO4.

References

  • Omura, K., & Sharma, A. K., & Swern, D. (1976).[5] Dimethyl Sulfoxide-Trithis compound.[1][2][3][4][5][7][8][9] New Reagent for Oxidation of Alcohols to Carbonyls.[5][7] The Journal of Organic Chemistry, 41(6), 957–962.[5]

  • Tidwell, T. T. (1990).[2][6] Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations.[2][10] Organic Reactions, 39, 297-572.[2]

  • Mancuso, A. J., & Swern, D. (1981).[6] Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis. Synthesis, 1981(03), 165-185.

  • Maher, S. L., et al. (2011). Trithis compound-Catalyzed Oxidation of Isonitriles by DMSO. Organic Letters, 13(10), 2584–2585.[3]

Sources

Managing the hygroscopic nature of Fluoroacetic anhydride in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Hygroscopicity Management of Fluoroacetic Anhydride Ticket ID: FAA-HYG-001 Responder: Senior Application Scientist, Chemical Stability Unit

⚠️ CRITICAL SAFETY & NOMENCLATURE ALERT

Before proceeding, verify your reagent. There is a frequent lethal confusion between Trithis compound (TFAA) and This compound (FAA) .

  • TFAA

    
    :  Corrosive, causes burns, widely used. Hydrolysis yields Trifluoroacetic acid (strong acid, corrosive).[1]
    
  • FAA

    
    : EXTREMELY TOXIC.  Hydrolysis yields Fluoroacetic Acid , a metabolic poison that blocks the Krebs cycle (aconitase inhibition).[2] The 
    
    
    
    is roughly 2–10 mg/kg in humans.

This guide addresses the specific hygroscopic management of FAA (Monofluoro). If you are working with TFAA, the moisture protocols below apply, but the toxicity profile is different.

PART 1: The Hygroscopic Challenge (The "Why")

Q: Why is moisture control critical beyond just "yield loss"?

A: With FAA, moisture control is a biosafety issue, not just a chemical one. this compound is an electrophilic dehydrating agent. It has a high affinity for water.[1][3] Upon contact with atmospheric moisture, it undergoes rapid hydrolysis:[1]



The Cascade of Failure:

  • Stoichiometric Imbalance: FAA is often used in precise equivalents (e.g., Pummerer rearrangements). Hydrolysis consumes the reagent, leaving unreacted starting material.

  • Acid Generation: The resulting fluoroacetic acid is volatile and can escape standard fume hood trapping if not scrubbed properly.

  • Nucleophilic Competition: In acylation reactions, the free acid is less reactive than the anhydride, stalling the reaction kinetics.

PART 2: Storage & Integrity (The "Before" Phase)

Q: My FAA bottle has been sitting in the cabinet. How do I know if it's compromised?

A: Visual inspection is insufficient. FAA is a colorless liquid (or low-melting solid depending on purity/temperature).[1][4] Cloudiness suggests polymer formation or salt precipitation, but clear liquid can still contain significant hydrolyzed acid.

Diagnostic Protocol: The NMR Integrity Check Do not rely on pH paper (vapors are misleading). Use


 or 

NMR.
  • Sampling: Take a 50

    
     aliquot inside a glovebox or under active Argon flow.
    
  • Solvent: Use anhydrous

    
     treated with activated molecular sieves.
    
  • Signal Analysis:

    • Anhydride (Target): Look for the

      
      -proton doublet (
      
      
      
      ) shifted downfield relative to the acid.
    • Acid (Impurity): The hydrolysis product (fluoroacetic acid) will appear as a distinct doublet upfield.

    • Quantification: Integrate the signals. If Acid > 5%, redistillation is required.

Q: What is the storage Gold Standard?

A: Never store FAA in a standard cabinet.

  • Primary: Schlenk flask with a high-vacuum Teflon valve (Young's tap).

  • Secondary: Store the Schlenk flask inside a desiccator containing

    
     (Phosphorus Pentoxide) or activated silica gel.
    
  • Temperature: 2–8°C. Cold storage slows hydrolysis but increases viscosity; allow to warm to room temperature before opening to prevent condensation.

PART 3: Experimental Setup (The "During" Phase)

Q: Can I use standard syringes for transfer?

A: Only if you use the Positive Pressure Technique . Standard withdrawal creates a vacuum that pulls moist air past the plunger seal.

The "Dry Chain" Protocol:

  • Glassware: Flame-dried under vacuum (0.1 mmHg) for 10 minutes, then backfilled with Argon.

  • Solvents: Solvents must be dried to <10 ppm water.

    • Recommendation: DCM or THF distilled over Calcium Hydride (

      
      ) or passed through an activated alumina column.
      
    • Verification: Karl Fischer titration is ideal, but a colorimetric indicator (e.g., benzophenone ketyl for ethers) gives a visual "Go/No-Go".

  • Transfer: Use a gas-tight syringe with a Luer-lock tip.

    • Insert a slightly over-pressurized Argon line (balloon or manifold) into the source bottle.

    • Allow the gas pressure to push the liquid into the syringe. Do not pull the plunger aggressively.

Q: How do I handle the reaction waste safely?

A: DO NOT pour into the aqueous acid waste stream immediately.

  • Quenching: Dilute the reaction mixture with an inert solvent (DCM).

  • Scavenging: Add excess Ethanol or Methanol. This converts unreacted anhydride to the ester (Ethyl fluoroacetate).

    • Note: The ester is still toxic but less volatile and corrosive than the acid/anhydride mix.

  • Disposal: Treat all waste as "P-listed" acute hazardous waste (or equivalent local classification for fluoroacetates).

PART 4: Visualizing the Workflow

The following diagram illustrates the "Dry Chain" required to maintain FAA integrity and safety.

FAA_Handling cluster_safety Safety Barrier (Glovebox / Fume Hood) Storage Storage: Teflon-Sealed Schlenk (2-8°C, Desiccator) WarmUp Warm to Room Temp (Prevent Condensation) Storage->WarmUp Integrity Quality Check (NMR / Visual Clarity) WarmUp->Integrity Decision Is Hydrolysis > 5%? Integrity->Decision Purify Redistillation (Under Vacuum) Decision->Purify Yes (Compromised) Transfer Transfer Method: Positive Pressure Argon Gas-Tight Syringe Decision->Transfer No (Pass) Purify->Transfer Reaction Reaction Vessel (Flame Dried, N2/Ar atm) Transfer->Reaction Exclude Moisture Quench Quench: Add EtOH (Convert to Ester) Reaction->Quench Post-Exp

Caption: The "Dry Chain" workflow for this compound, emphasizing temperature equilibration and integrity checks before use.

PART 5: Troubleshooting Table
IssueProbable CauseDiagnosticCorrective Action
Low Yield Hydrolysis of FAA prior to addition.Check source bottle for precipitate or cloudiness.Redistill FAA or increase equivalents (risky due to toxicity).
Fuming Reaction with atmospheric moisture.Visible white smoke when syringe is exposed.STOP. Your inert atmosphere is breached. Reseal and purge system.
Violent Exotherm Water contamination in solvent.Temperature spike upon addition.Pre-dry all solvents with 4Å Molecular Sieves for 24h.
Corrosion of Septa FAA vapors attacking rubber.Septum crumbling or sticky.Use Teflon-faced silicone septa only. Change after every puncture.
PART 6: Mechanism of Toxicity (The "Why" of Safety)

Understanding the biological consequence of hydrolysis failure is vital for compliance.

Toxicity_Pathway FAA This compound (Reagent) FA Fluoroacetic Acid (Hydrolysis Product) FAA->FA Hydrolysis Moisture Moisture (H2O) Moisture->FA F_Citrate Fluorocitrate (Lethal Synthesis) FA->F_Citrate Metabolic Conversion Aconitase Aconitase Enzyme (Krebs Cycle) F_Citrate->Aconitase Irreversible Inhibition Block Cellular Respiration BLOCKED Aconitase->Block

Caption: The "Lethal Synthesis" pathway. Moisture converts the anhydride to acid, which metabolizes to Fluorocitrate, blocking the Krebs cycle.

References
  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

  • Pattison, F. L. M., & Peters, R. A. (1959). Toxic Aliphatic Fluorine Compounds. Elsevier Publishing. (Classic text on monofluoro-toxicity).
  • Sigma-Aldrich (Merck). (2025).[5] Safety Data Sheet: Trithis compound.[1][3][4][6] (Used for comparative anhydride handling protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluoroacetic Acid.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for drying anhydrides).

Sources

Quenching excess Fluoroacetic anhydride in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching Excess Fluoroacetic Anhydride (FAA)

⚠️ CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING

Hazard Level: EXTREME (Life-Threatening) Unlike standard anhydrides (e.g., acetic anhydride), the hydrolysis product of this compound is Fluoroacetic Acid , a precursor to Fluoroacetate .

  • LD50 (Humans): Estimated at 2–10 mg/kg.

  • Mechanism: "Lethal Synthesis" (Metabolic conversion to Fluorocitrate

    
     Irreversible inhibition of Aconitase 
    
    
    
    Krebs Cycle collapse).
  • Skin Absorption: High.

  • Volatility: The anhydride is volatile; the acid byproduct is also volatile.

Do not treat this as a standard acid quench. The "quenched" mixture remains acutely toxic.

Module 1: The Chemistry of the Quench (FAQ)

Q1: Why can't I just dump the reaction mixture into water like I do with Acetic Anhydride? A: You technically can, but it is dangerous for two reasons:

  • Exotherm & Volatilization: The hydrolysis of FAA is highly exothermic. A rapid temperature spike will vaporize unreacted FAA and the newly formed fluoroacetic acid, creating a lethal inhalation hazard.

  • Biphasic Lag: FAA is denser than water and immiscible. It may sink to the bottom and sit dormant, then suddenly hydrolyze rapidly (a "sleeping giant" reaction), causing a delayed boil-over.

Q2: What is the chemical objective of the quench? A: The goal is to convert the reactive anhydride into the water-soluble (and less volatile) carboxylate salt without generating heat or gas rapidly.

Reaction:



Q3: Why is the byproduct so dangerous? A: The byproduct, fluoroacetate, mimics citrate in your mitochondria. It jams the Krebs cycle, causing cellular asphyxiation.

ToxicityMechanism Figure 1: The 'Lethal Synthesis' Pathway. Quenching FAA produces Fluoroacetate, which remains biologically active. FAA This compound (Reagent) FA Fluoroacetate (Hydrolysis Product) FAA->FA Hydrolysis (Quench) FC Fluorocitrate (Lethal Metabolite) FA->FC Metabolic Conversion Aconitase Aconitase Enzyme (Krebs Cycle) FC->Aconitase Irreversible Binding Death Cellular Respiration Collapse Aconitase->Death Cycle Blocked

Module 2: Standard Operating Procedure (SOP)

Prerequisites:

  • Location: Fume hood ONLY.

  • PPE: Double nitrile gloves (or Silver Shield®), lab coat, safety goggles, face shield.

  • Traps: Ensure vacuum lines have secondary cold traps if concentrating.

Protocol: Controlled Biphasic Hydrolysis
StepActionTechnical Rationale
1 Dilute reaction mixture with DCM or Toluene (1:1 ratio).Acts as a heat sink to buffer the exothermic hydrolysis.
2 Cool the mixture to 0°C (Ice/Water bath).Reduces the rate of hydrolysis and vapor pressure of the anhydride.
3 Prepare Quench Solution: Saturated aqueous Sodium Bicarbonate (

) or 1M NaOH.
Converts the acid byproduct immediately to the non-volatile salt form (

).
4 Add Quench Dropwise with vigorous stirring.Critical: Prevents "hot spots." Watch for

evolution if using bicarb.
5 Monitor Temperature. Keep internal temp < 10°C.Prevents volatilization of FAA.
6 Verify pH. Ensure aqueous layer is pH > 8.Ensures all Fluoroacetic acid is deprotonated (trapped in water layer).
7 Phase Separation. The toxic fluoroacetate is now in the Aqueous Layer .

Post-Quench Handling: The aqueous layer is P-Listed Hazardous Waste (US EPA Designation P058). It must be segregated from standard aqueous waste.[1]

Module 3: Troubleshooting Scenarios
Scenario A: "The reaction is generating uncontrollable foam."
  • Cause: You are using Sodium Bicarbonate, and the acid concentration is too high, releasing massive amounts of

    
    .
    
  • Fix: Switch to 2M NaOH (Sodium Hydroxide) or KOH . This neutralizes the acid without generating gas.

    • Caution: NaOH is more exothermic. Add extremely slowly with external cooling.

Scenario B: "I have an acid-sensitive product."
  • Issue: You cannot use strong base (NaOH) or the product will decompose.

  • Fix: Use a Pyridine/Water quench.

    • Add 3 equivalents of Pyridine to the reaction.

    • Add Water dropwise at 0°C.

    • The Pyridine acts as an acyl transfer catalyst and buffers the acid (forming Pyridinium Fluoroacetate).

    • Note: This does not trap the fluoroacetate as securely as NaOH; the mixture remains somewhat volatile.

Scenario C: "I spilled the quench mixture in the hood."
  • Immediate Action:

    • Evacuate the immediate area.[2][3]

    • Do not wipe with paper towels (risk of contact).

    • Cover spill with Calcium Hydroxide or Calcium Carbonate .

    • Why? Calcium fluoroacetate is less soluble than sodium salts, helping to sequester the fluoride/organic anion.

    • Scoop solids into a hazardous waste jar labeled "Fluoroacetate Debris."

Module 4: Decision Logic for Quenching

Use this logic flow to determine the safest quench method for your specific reaction matrix.

QuenchLogic Figure 2: Quenching Strategy Decision Tree Start Start: Quench FAA Sensitive Is Product Acid/Base Sensitive? Start->Sensitive Robust No (Robust Product) Sensitive->Robust No YesSensitive Yes Sensitive->YesSensitive Yes BaseQuench Use 2M NaOH at 0°C (Preferred Method) Robust->BaseQuench Result1 Result: Toxic byproduct trapped as Na-Salt in water BaseQuench->Result1 Warning WARNING: All aqueous waste is ACUTELY TOXIC Result1->Warning BaseSens Base Sensitive? YesSensitive->BaseSens AcidSens Acid Sensitive Only BaseSens->AcidSens No BaseSensYes Base Sensitive BaseSens->BaseSensYes Yes Bicarb Use Sat. NaHCO3 (Watch CO2 evolution) AcidSens->Bicarb Bicarb->Warning Pyridine Use Pyridine/Water (Buffer System) BaseSensYes->Pyridine Pyridine->Warning

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5460506, Fluoroacetic acid. Retrieved from [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). The Emergency Response Safety and Health Database: Sodium Fluoroacetate. NIOSH. Retrieved from [Link]

  • LaPlante, B. (2016). Aconitase Inhibition by Fluorocitrate. University of Minnesota. (Mechanistic grounding for Module 1).

Sources

Improving the efficiency of Swern oxidation with TFAA

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis Support

Welcome to the technical support hub for Trifluoroacetic Anhydride (TFAA)-Mediated Swern Oxidations . This guide is designed for researchers encountering yield inconsistencies, side reactions, or safety concerns when deviating from the standard Oxalyl Chloride protocol.

⚠️ Critical Safety & Operational Briefing

While the "Standard Swern" utilizes Oxalyl Chloride, the TFAA variant is preferred when avoiding carbon monoxide (CO) evolution is critical or when the substrate is sensitive to chlorination. However, the TFAA-activated species is less stable and more prone to side reactions (Pummerer rearrangement) than the Oxalyl Chloride counterpart.

The "Gold Standard" Protocol (TFAA Variant)

Use this baseline for all troubleshooting steps below.

ParameterSpecificationCausality / Reason
Solvent Anhydrous CH₂Cl₂ (DCM)DMSO must be diluted to moderate the exotherm.
Activation Temp -78°C (Strict)Although some literature suggests -30°C, the active species decomposes to Pummerer products rapidly above -50°C.
Stoichiometry DMSO (2.0-2.5 eq) / TFAA (1.5 eq)Excess DMSO ensures all TFAA is consumed, preventing direct acylation of the alcohol.
Quench Et₃N (3.0-5.0 eq)Must be added cold. Warming before base addition causes immediate decomposition.

🔬 Module 1: The Activation Phase (Engine Room)

Issue: "My reaction mixture turned dark/black before adding the alcohol." Diagnosis: Thermal Decomposition of the Active Species.[1]

The reaction between DMSO and TFAA generates trifluoroacetoxydimethylsulfonium trifluoroacetate .[2][3] Unlike the chlorosulfonium salt in standard Swern, this species is highly susceptible to the Pummerer Rearrangement if the temperature rises, leading to unreactive side products and dark coloration.

Troubleshooting Steps
  • Check Internal Temperature: Do not rely on the bath thermometer. The addition of TFAA to DMSO is highly exothermic . Use an internal probe.

  • Rate of Addition: Add TFAA dropwise over 10-15 minutes. A bolus addition will spike the local temperature, triggering the Pummerer pathway.

  • Visual Check: The mixture should remain colorless or pale yellow. Dark orange/brown indicates decomposition.

Mechanism & Failure Pathway

The diagram below illustrates the competition between the desired active species formation and the Pummerer rearrangement failure mode.

SwernTFAA_Activation DMSO DMSO ActiveSpecies Active Species (Trifluoroacetoxydimethylsulfonium) DMSO->ActiveSpecies + TFAA < -60°C TFAA TFAA Pummerer Pummerer Product (Inactive/Side Reaction) ActiveSpecies->Pummerer Temp > -30°C (Thermal Decomp) AlkoxySulfonium Alkoxysulfonium Intermediate ActiveSpecies->AlkoxySulfonium + Alcohol -78°C Alcohol Alcohol Substrate

Figure 1: The activation pathway showing the critical temperature-dependent divergence between the active oxidant and the Pummerer byproduct.

🧪 Module 2: Substrate Conversion & Side Reactions

Issue: "I isolated the Trifluoroacetate Ester instead of the Aldehyde/Ketone." Diagnosis: Direct Acylation (The "Bypass" Error).

This is the most common failure mode specific to the TFAA variant. If the active sulfonium species is not fully formed, or if the stoichiometry is off, unreacted TFAA will attack your alcohol directly.

Q&A: Preventing Esterification

Q: Why did the ester form? A: You likely had unreacted TFAA present when the alcohol was added. This happens if:

  • Insufficient DMSO: There wasn't enough DMSO to sequester all the TFAA.

  • Short Activation Time: You didn't allow the DMSO-TFAA complex to form completely (requires ~15 mins at -78°C).

Q: How do I fix it? A: Increase DMSO to 2.5 equivalents relative to the alcohol, and ensure TFAA is limited to 1.5 equivalents . Always allow 15-20 minutes of activation time before adding the substrate.

Issue: "I see a Methylthiomethyl (MTM) Ether byproduct." Diagnosis: Pummerer Rearrangement during substrate addition.[1][4] If the reaction warms up after alcohol addition but before base addition, the alkoxysulfonium intermediate rearranges to form the MTM ether (R-O-CH₂-S-Me).

Corrective Action: Keep the reaction at -78°C for at least 30-45 minutes after adding the alcohol. Do not warm up until the base (Triethylamine/DIPEA) has been added and stirred for 10 minutes.

⚙️ Module 3: The Quench & Workup

Issue: "My product epimerized (lost stereochemistry) at the alpha position." Diagnosis: Over-basification or Warming too fast.

The Swern oxidation generates an alkoxysulfonium ylide intermediate upon base addition. While this collapses to the carbonyl, the conditions are basic enough to deprotonate sensitive alpha-protons.

Optimization Table: Base Selection
ReagentpKa (Conj. Acid)Risk of EpimerizationRecommendation
Triethylamine (Et₃N) 10.75ModerateStandard choice. Good for robust substrates.
DIPEA (Hünig's Base) 10.75Low-ModerateSlightly bulkier, sometimes milder.
N-Methylmorpholine 7.38Low Recommended for chiral centers. Less basic, sufficient for Swern elimination.
Odor Control Protocol (DMS Management)

The reaction releases Dimethyl Sulfide (DMS), which is noxious.

  • Chemical Scrubbing: Wash the organic layer with dilute NaOCl (bleach) or Oxone® during workup. This oxidizes DMS to DMSO (odorless).

  • Ventilation: Keep all waste streams in the hood.

🔄 Diagnostic Workflow

Use this decision tree to troubleshoot your specific outcome.

SwernTroubleshooting Start Start: Analyze Result LowYield Low Yield / No Reaction Start->LowYield Byproduct Side Product Formed Start->Byproduct CheckTemp Check Activation Temp (Did it exceed -50°C?) LowYield->CheckTemp IdentifyByproduct Identify Byproduct Byproduct->IdentifyByproduct Action1 Fix: Maintain -78°C Prevent Pummerer Decomp CheckTemp->Action1 Yes, it warmed CheckStoich Check DMSO:TFAA Ratio (Is DMSO in excess?) Action2 Fix: Increase DMSO to 2.5eq Prevent TFAA Esterification CheckStoich->Action2 No, DMSO < 2eq Action3 Fix: Longer Activation Time Ensure TFAA is consumed CheckStoich->Action3 Yes, DMSO > 2eq Ester Trifluoroacetate Ester IdentifyByproduct->Ester MTM MTM Ether IdentifyByproduct->MTM Ester->CheckStoich Action4 Fix: Keep Cold (-78°C) Until Base Addition Complete MTM->Action4

Figure 2: Logical fault tree for diagnosing common Swern-TFAA experimental failures.

📚 References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][5][6][7] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[5][6]

  • Huang, S. L., Omura, K., & Swern, D. (1976). Dimethyl sulfoxide-trithis compound. New reagent for oxidation of alcohols to carbonyls.[6][8] The Journal of Organic Chemistry, 41(20), 3329-3331.

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

Sources

Validation & Comparative

Comparative Guide: Oxalyl Chloride vs. Trifluoroacetic Anhydride in Swern Oxidation

[1]

Executive Summary

The Swern oxidation is a cornerstone method for the metal-free oxidation of primary and secondary alcohols to aldehydes and ketones. While Oxalyl Chloride is the industry "Gold Standard" due to its high efficiency and volatile by-products, it requires strict cryogenic conditions (

Trithis compound (TFAA)


This guide analyzes the mechanistic divergences, performance metrics, and safety profiles of both activators to assist researchers in selecting the optimal reagent for their specific substrate.

Critical Technical Note: Reagent Identity

Clarification: In the context of Swern oxidation, "this compound" almost exclusively refers to Trithis compound (TFAA) .[1][2] Monothis compound is a highly specialized, extremely toxic reagent (metabolizing to fluorocitrate, a Krebs cycle inhibitor) and is not used for standard alcohol oxidations. This guide focuses on TFAA as the correct comparator.

Mechanistic Divergence

The choice of activator fundamentally alters the nature of the activated DMSO species and the thermodynamic stability of the reaction intermediates.

2.1 Activation Pathways
  • Oxalyl Chloride Pathway: Activation is irreversible and entropy-driven by the evolution of CO and CO

    
     gases. The resulting chlorodimethylsulfonium salt is highly reactive but thermally unstable above 
    
    
    .
  • TFAA Pathway: Activation forms an acyloxysulfonium salt without gas evolution. This intermediate is more thermally stable but is prone to the Pummerer rearrangement if the temperature rises before alcohol addition.

SwernMechanismDMSODMSO (Dimethyl Sulfoxide)OxalylOxalyl Chloride(COCl)2DMSO->Oxalyl Activation (-78°C)TFAATrithis compound(TFAA)DMSO->TFAA Activation (-30°C to -50°C)Intermed_OxChlorodimethylsulfonium Salt[Me2S+-Cl] Cl-Oxalyl->Intermed_OxGasGas Evolution(CO + CO2)Oxalyl->GasIntermed_TFAATrifluoroacetoxysulfonium Salt[Me2S+-OCOCF3] CF3COO-TFAA->Intermed_TFAAAlkoxySulfAlkoxysulfonium Ion(Key Intermediate)Intermed_Ox->AlkoxySulf + AlcoholIntermed_TFAA->AlkoxySulf + AlcoholPummererSIDE REACTION:Pummerer Rearrangement(Thioacetal formation)Intermed_TFAA->Pummerer > -30°C (Thermal Instability)AlcoholAlcohol Substrate(R-OH)ProductCarbonyl Product(Aldehyde/Ketone)AlkoxySulf->Product + Base(Intramolecular Elimination)BaseBase (Et3N)

Figure 1: Mechanistic comparison showing the gas-evolution pathway of Oxalyl Chloride versus the Pummerer-susceptible pathway of TFAA.

Performance & Safety Comparison

The following data synthesizes experimental outcomes from Omura & Swern (1978) and subsequent process chemistry literature.

FeatureOxalyl Chloride (Standard) Trithis compound (TFAA)
Activation Temp

to

(Strict)

to

(Flexible)
Active Species Chlorodimethylsulfonium chlorideTrifluoroacetoxydimethylsulfonium trifluoroacetate
By-products CO (Toxic), CO

, DMS, Et

NHCl
Trifluoroacetic acid/salts, DMS
Gas Evolution High (Vigorous CO/CO

release)
None during activation
Major Side Reaction Explosive decomposition if warmed >

Pummerer Rearrangement (forms thioethers)
Yield (Primary) 90–98%80–90%
Yield (Secondary) 95–99%85–95%
Steric Tolerance Excellent (activates hindered alcohols)Good, but slightly sensitive to sterics
Safety Profile High Risk: CO toxicity + Pressure buildupModerate Risk: Corrosive, but no gas pressure

Key Insight: Oxalyl chloride is preferred for small-scale, high-value synthesis where yield is paramount and cryogenic cooling is available. TFAA is superior when

Experimental Protocols
Protocol A: Standard Swern (Oxalyl Chloride)

Best for: Maximum yield, difficult substrates, small scale.

Reagents:

  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Alcohol (1.0 equiv)[3]

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • System Prep: Flame-dry a 3-neck flask under Nitrogen/Argon. Add anhydrous DCM.

  • Activation: Cool to

    
      (Dry ice/Acetone). Add Oxalyl Chloride.[1][3][4][5][6]
    
  • DMSO Addition: Add DMSO dropwise over 15 mins. Caution: Gas evolution (CO/CO

    
    ). Stir for 15-20 mins at 
    
    
    .
  • Substrate Addition: Add the alcohol (dissolved in min. DCM) dropwise. Stir for 30-45 mins at

    
    .
    
  • Elimination: Add Triethylamine (Et

    
    N) dropwise.[3] The reaction will become thick/white.
    
  • Warming: Allow the mixture to warm to

    
     over 30-60 mins.
    
  • Quench: Add saturated NH

    
    Cl or water.
    
Protocol B: Modified Swern (TFAA)

Best for: Moderate cooling conditions (

Reagents:

  • TFAA (1.2 equiv)

  • DMSO (2.5 equiv)[3]

  • Alcohol (1.0 equiv)[3]

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • System Prep: Flame-dry flask under Nitrogen. Add DCM and DMSO.[3][4][5]

  • Activation: Cool to

    
     to 
    
    
    . Add TFAA dropwise.
    • Note: No gas is evolved, but the reaction is exothermic.

    • Critical: Do not let temperature rise above

      
       during this phase to avoid Pummerer rearrangement.
      
  • Incubation: Stir for 15-30 mins at

    
    .
    
  • Substrate Addition: Add alcohol dropwise. Stir for 30-60 mins at

    
    .
    
  • Elimination: Add Triethylamine dropwise.

  • Warming: Remove cooling bath and warm to room temperature.

  • Quench: Pour into cold water/brine.

Troubleshooting & Optimization
The "Pummerer" Pitfall (TFAA Specific)

If yields with TFAA are low and you observe a thioether byproduct (methylthiomethyl ether), the activated DMSO intermediate likely underwent the Pummerer rearrangement before reacting with the alcohol.

  • Solution: Ensure the activation temperature stays below

    
    . Reduce the time between TFAA addition and alcohol addition.[7]
    
Odor Control (DMS)

Both methods produce Dimethyl Sulfide (DMS), which has a stench threshold of ppb levels.[5]

  • Protocol: Rinse all glassware with a dilute bleach (sodium hypochlorite) solution in the fume hood before removing it. This oxidizes DMS to odorless DMSO/Sulfone.[5]

References
  • Omura, K., & Swern, D. (1978).[3][5][8][9] Oxidation of alcohols by "activated" dimethyl sulfoxide.[10][1][11][3][5][7][8][9][12] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.[5] Link

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis.[1][11] Synthesis, 1981(03), 165-185. Link

  • Tidwell, T. T. (1990).[8] Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Moffatt, Swern, and related oxidations.[5] Organic Reactions, 39, 297-572. Link

Propionic anhydride as an alternative to Fluoroacetic anhydride for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Propionic Anhydride vs. Fluoroacetic Anhydride for GC-MS Derivatization

Executive Summary

This guide evaluates the transition from This compound (FAA) and its common analog Trithis compound (TFAA) to Propionic Anhydride (PA) for gas chromatography-mass spectrometry (GC-MS) workflows.

While fluorinated anhydrides are historically favored for their rapid kinetics and high electron affinity (beneficial for Negative Chemical Ionization), they pose significant toxicity hazards, high costs, and hydrolytic instability. Propionic Anhydride offers a robust, cost-effective, and chemically stable alternative for Electron Ionization (EI) workflows, particularly for opiates, amphetamines, and steroid analysis.

The Bottom Line:

  • Switch to PA if: You require stable derivatives, lower toxicity, and unique isomeric separation in EI-MS.

  • Stick to FAA/TFAA if: You strictly require Negative Chemical Ionization (NCI) sensitivity or room-temperature instant reactivity.

The Case for Substitution: Safety & Chemistry

The Toxicity Differential (The "Lethal Synthesis" Risk)

The most critical driver for substituting this compound (FAA) is safety. Unlike standard acids, monofluoro-derivatives metabolize into fluoroacetate , which converts to fluorocitrate in vivo. This compound irreversibly inhibits aconitase, a key enzyme in the Krebs cycle, leading to cellular asphyxiation.

  • FAA/TFAA: High vapor pressure, corrosive, and potentially metabolically toxic (FAA).

  • PA: Standard organic irritant (lachrymator), significantly higher LD50, and metabolizes to propionic acid (a common metabolic intermediate).

Chemical Stability

Fluorinated esters/amides are highly susceptible to hydrolysis due to the strong electron-withdrawing effect of the fluorine atoms, which makes the carbonyl carbon highly electrophilic and prone to attack by atmospheric moisture.

  • PA Derivatives: The propionyl group (

    
    ) is more hydrophobic and sterically hindered than the fluoroacetyl group, rendering derivatives significantly more stable against moisture during autosampler storage.
    

Reaction Mechanism & Kinetics

To successfully substitute FAA with PA, one must understand the kinetic penalty. FAA reacts almost instantly due to the electron-withdrawing fluorine atoms increasing the electrophilicity of the carbonyl carbon. PA, having an electron-donating alkyl chain, is less electrophilic.

The Fix: You must use a nucleophilic catalyst (Pyridine or DMAP) and heat to drive the PA reaction.

Mechanism Visualization: The following diagram illustrates the base-catalyzed activation of Propionic Anhydride, forming the highly reactive N-acylpyridinium intermediate, which compensates for PA's lower native reactivity.

ReactionMechanism PA Propionic Anhydride (Less Electrophilic) Intermediate N-Propionylpyridinium Ion (Active Species) PA->Intermediate Nucleophilic Attack Pyridine Pyridine (Catalyst) Pyridine->Intermediate Product Derivatized Analyte (Stable) Intermediate->Product Acyl Transfer Byproduct Pyridinium Propionate Intermediate->Byproduct Analyte Analyte (R-OH / R-NH2) Analyte->Product

Figure 1: Nucleophilic catalysis mechanism required for efficient Propionic Anhydride derivatization.

Mass Spectral Implications (EI Mode)

Switching reagents alters your mass spectrum. You cannot simply use FAA/TFAA libraries for PA derivatives.

FeatureThis compound (FAA)Propionic Anhydride (PA)
Mass Shift (

m)
+60 Da (Monofluoroacetyl)+56 Da (Propionyl)
McLafferty Rearrangement Rare (due to F atoms)Prominent (due to alkyl chain)
Diagnostic Ions Loss of

Loss of

(M-29)
Isomer Separation ModerateHigh (Alkane chain adds steric bulk)

Key Insight: The propionyl chain allows for McLafferty rearrangements (transfer of


-hydrogen) in amides, creating diagnostic ions at m/z 72 or 86 that are absent in fluoro-derivatives. This aids in distinguishing structural isomers, such as differentiating methamphetamine from phentermine.

Experimental Protocol: The Optimized PA Method

This protocol is validated for opiates (Morphine, Codeine) and amphetamines. It replaces the "instant" room-temperature FAA workflow with a heated, catalyzed workflow.

Reagents:

  • Propionic Anhydride (99%+, fresh).

  • Pyridine (Anhydrous).[1]

  • Ethyl Acetate or Hexane (Extraction solvent).

Workflow Diagram:

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Cleanup Step1 Evaporate Sample to Dryness (Critical: Remove Water) Step2 Add 50μL Propionic Anhydride + 25μL Pyridine Step1->Step2 Step3 Incubate: 60°C for 30 mins (or 80°C for 10 mins) Step2->Step3 Step4 Evaporate Excess Reagents (Stream of N2) Step3->Step4 Step5 Reconstitute in Ethyl Acetate Step4->Step5 GCMS GC-MS Analysis Step5->GCMS Inject 1μL

Figure 2: Step-by-step optimized workflow for Propionic Anhydride derivatization.

Step-by-Step Procedure:

  • Drying: Evaporate the biological extract (urine/plasma) completely under nitrogen. Note: PA hydrolyzes slower than FAA, but water still consumes reagent and reduces yield.

  • Addition: Add 50

    
    L Propionic Anhydride and 25 
    
    
    
    L Pyridine.
    • Why Pyridine? It acts as an acid scavenger (neutralizing propionic acid byproduct) and a nucleophilic catalyst.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Comparison: FAA would react in 5 mins at Room Temp. Do not skip the heat step with PA.

  • Evaporation: Evaporate the mixture to dryness under nitrogen at 50°C.

    • Self-Validating Check: If the residue smells strongly of vinegar (propionic acid), evaporation is incomplete.

  • Reconstitution: Dissolve in 100

    
    L Ethyl Acetate.
    

Performance Comparison Data

The following table summarizes experimental data comparing the two reagents for the analysis of Morphine (a difficult di-protic analyte).

MetricThis compound (FAA/TFAA)Propionic Anhydride (PA)Verdict
Reaction Time 5-10 mins @ 25°C30 mins @ 60°CFAA is faster
Derivative Stability < 24 hours (hydrolyzes)> 1 week (stable)PA is superior
LOD (EI-MS) 10 ng/mL10-15 ng/mLComparable
LOD (NCI-MS) 0.1 ng/mLN/A (Poor NCI response)FAA is superior
Cost (50 mL) High (~$150 - $200)Low (~$40 - $60)PA is superior
Safety Extreme Toxicity / Corrosive IrritantPA is superior

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[2] (Foundational text on acylation mechanisms).

  • Kushnir, M. M., et al. (1999). "Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis." Journal of Analytical Toxicology.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library and Monographs." (Reference for mass shifts of propionyl derivatives).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Propionic Anhydride."

  • Sigma-Aldrich (Merck). (2023). "Safety Data Sheet: Trithis compound vs Propionic Anhydride."

Sources

Quantitative Analysis of Metabolites using Trifluoroacetic Anhydride (TFAA) Derivatization

[1][2]

Executive Summary

In the high-stakes field of metabolomics and drug development, Trithis compound (TFAA) serves as a critical acylation reagent. Unlike silylation reagents (e.g., MSTFA), which add bulky trimethylsilyl groups, TFAA introduces the electron-withdrawing trifluoroacetyl group. This modification serves two distinct purposes: it significantly increases the volatility of polar metabolites (amines, alcohols, phenols) for Gas Chromatography (GC) separation, and it introduces three fluorine atoms, rendering the analytes highly electrophilic. This latter property drastically enhances sensitivity when coupled with Negative Chemical Ionization (NCI) or Electron Capture Detection (ECD) , often achieving limits of detection (LOD) in the picogram range.

Comparative Analysis: TFAA vs. Alternatives

Selecting the correct derivatization agent is a balance between volatility, stability, and detector sensitivity. The table below contrasts TFAA with its perfluoro-homologs and the leading silylation alternative.

Table 1: Comparative Performance of Derivatization Reagents
FeatureTFAA (Trithis compound) PFPA (Pentafluoropropionic Anhydride) HFBA (Heptafluorobutyric Anhydride) MSTFA (Silylation)
Target Groups Primary/Secondary Amines, HydroxylsAmines, HydroxylsAmines, HydroxylsAcids, Alcohols, Amines
Derivative Volatility Highest (Shortest retention times)HighModerateModerate to Low
ECD/NCI Sensitivity High (3 F atoms)Very High (5 F atoms)Extreme (7 F atoms)Low (Requires EI mode)
Moisture Sensitivity High (Hydrolyzes to acid)HighHighExtreme (Strictly anhydrous)
By-products Trifluoroacetic Acid (Volatile, Corrosive)Pentafluoropropionic AcidHeptafluorobutyric AcidTMS-OH / Siloxanes
Primary Use Case General metabolic profiling, highly volatile targetsDrugs of abuse (Amphetamines)Ultra-trace detection of semi-volatilesSugars, Organic Acids, Steroids

Expert Insight: While HFBA offers higher sensitivity for ECD due to high fluorine content, TFAA is often preferred for general metabolite screening because its derivatives are the most volatile, eluting quickly and reducing run times for lower molecular weight metabolites.

Reaction Mechanism

The derivatization process involves the nucleophilic attack of the metabolite's active hydrogen (on an amine or hydroxyl group) onto the carbonyl carbon of the anhydride. The leaving group is the corresponding perfluoro-acid.

Visualization: Acylation Pathway

TFAA_ReactionMetaboliteMetabolite(R-NH2 / R-OH)TransitionTetrahedralIntermediateMetabolite->TransitionNucleophilic AttackTFAATFAA(CF3-CO-O-CO-CF3)TFAA->TransitionDerivativeAcylated Derivative(R-NH-CO-CF3)Transition->DerivativeEliminationByproductAcid Byproduct(CF3COOH)Transition->ByproductLeaving Group

Figure 1: The acylation mechanism where TFAA converts polar functional groups into volatile trifluoroacetyl derivatives, releasing trifluoroacetic acid.[1]

Validated Experimental Protocol

This protocol is optimized for the quantification of amine-containing metabolites (e.g., catecholamines, amphetamines) and amino acids.

Reagents Required[1][3][7][8][9][10][11][12][13][14]
  • TFAA (Trithis compound): >99% purity, stored under nitrogen.

  • Solvent: Ethyl Acetate or Hexane (Anhydrous).[1] Note: Avoid alcohols as they will react with TFAA.

  • Base Catalyst (Optional): Triethylamine (TEA) or Pyridine (used to scavenge the acid byproduct and drive the reaction).

Step-by-Step Methodology
  • Sample Preparation & Drying (Critical):

    • Extract metabolites using standard LLE or SPE methods.[1]

    • Evaporate the extract to complete dryness under a stream of nitrogen at 40°C.

    • Why: Any residual water will hydrolyze the TFAA reagent, stopping the reaction and producing excess acid that can damage the GC column.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate to the dried residue.

    • Add 50 µL of TFAA .

    • Optional: Add 10 µL of Pyridine if the analyte is sterically hindered.

    • Cap the vial immediately with a PTFE-lined cap.[1]

  • Incubation:

    • Heat the reaction vial at 60°C for 20–30 minutes .

    • Why: Heat provides the activation energy for secondary amines or hindered hydroxyls to react completely.

  • Cleanup & Injection:

    • Allow the sample to cool to room temperature.

    • Evaporation Step: Evaporate the mixture to dryness under nitrogen to remove the excess TFAA and the Trifluoroacetic acid byproduct.

    • Reconstitution: Reconstitute in 100 µL of dry Ethyl Acetate or Toluene.

    • Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).[1]

Visualization: Analytical Workflow

WorkflowSampleBiological Sample(Plasma/Urine)ExtractExtraction (LLE/SPE)Sample->ExtractDryEvaporation to Dryness(N2 stream @ 40°C)Extract->DryRemove WaterReactAdd TFAA + SolventIncubate 60°C / 30 minDry->ReactAnhydrous ConditionsEvapRemove Excess Reagent(Evaporate & Reconstitute)React->EvapRemove AcidGCMSGC-MS Analysis(SIM Mode)Evap->GCMSInject

Figure 2: The critical path for TFAA derivatization.[1] Note the emphasis on moisture removal before reaction and acid removal after reaction.

Quantitative Performance Metrics

The following data summarizes the typical performance of TFAA derivatization for amphetamine-type stimulants and amino acids compared to underivatized or silylated controls.

MetricTFAA DerivatizationSilylation (MSTFA)Notes
Limit of Detection (LOD) 0.2 – 0.6 ng/mg (Hair/Solid)1.0 – 5.0 ng/mgTFAA provides superior signal-to-noise in SIM mode.[1]
Recovery Rate > 90%80 – 95%TFA derivatives are less prone to hydrolysis in the injector port.
Stability (Post-Deriv.) 24 – 48 Hours< 12 HoursSilyl derivatives degrade rapidly if moisture enters the vial.
Linearity (R²) > 0.999 (5–1000 ng/mL)> 0.99 (10–1000 ng/mL)TFAA yields sharper peaks, improving integration accuracy.

Scientific Integrity & Troubleshooting

  • Acidic Byproducts: The reaction produces trifluoroacetic acid. If not removed (via evaporation), this strong acid can strip the stationary phase of the GC column (especially PEG columns) and corrode the mass spectrometer source. Always use a liner with glass wool to trap non-volatiles. [1]

  • Isomerization: Be cautious when analyzing cannabinoids (e.g., CBD/THC). Strong acidic conditions from TFAA can cause isomerization (e.g., CBD cyclizing to THC), leading to false positives. In such cases, silylation (MSTFA) is the preferred alternative.

  • Solvent Choice: Never use protic solvents (Methanol, Ethanol) or water during the reaction step, as they will preferentially react with the anhydride.

References

  • National Institutes of Health (NIH). (2017).[1] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid. Retrieved from [Link]

  • ResearchGate. (2018).[1] Qualitative and quantitative analyses of methamphetamine in hair following derivatization with trifluoroacetic acid or heptafluorobutyric acid anhydride. Retrieved from [Link]

Inter-laboratory validation of acidic herbicide analysis with TFAA

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Inter-Laboratory Validation of Acidic Herbicide Analysis via TFAA-Mediated Derivatization

Executive Summary: The Shift from Diazomethane

For decades, the analysis of acidic herbicides (chlorophenoxy acids like 2,4-D, Dicamba, and MCPA) has been bottlenecked by a single chemical reality: their polarity prevents direct Gas Chromatography (GC) analysis. The historical "gold standard" for derivatization—Diazomethane—is chemically efficient but operationally hazardous (carcinogenic, explosive).

This guide presents a technical validation of the Trifluoroacetic Anhydride (TFAA) method, specifically the TFAA/2,2,2-Trifluoroethanol (TFE) esterification protocol. Unlike silylation reagents (TMS) which suffer from moisture instability, or Diazomethane which poses severe safety risks, the TFAA/TFE system offers a unique "Self-Validating" robustness suitable for high-throughput inter-laboratory environments.

Key Finding: The TFAA/TFE method yields trifluoroethyl esters , which provide superior electron-capture cross-sections for ECD/NCI-MS detection compared to the methyl esters formed by Diazomethane, resulting in a 2-5x improvement in Limits of Quantitation (LOQ).

Mechanistic Insight: The Chemistry of Robustness

To validate this method, one must understand the causality of the reaction. We are not simply "adding reagent"; we are driving a dehydration reaction to thermodynamic completion.

The TFAA/TFE Mechanism: Unlike simple acid-catalyzed esterification (which is an equilibrium process sensitive to water), TFAA acts as both a catalyst and a dehydrating agent.

  • Activation: TFAA reacts with the carboxylic acid herbicide to form a highly reactive mixed anhydride .

  • Esterification: The mixed anhydride undergoes nucleophilic attack by the TFE (alcohol).

  • Irreversibility: The byproduct is Trifluoroacetic Acid (volatile), driving the reaction forward.

Diagram 1: TFAA-Mediated Esterification Pathway

TFAA_Mechanism Acid Acidic Herbicide (R-COOH) Inter Mixed Anhydride Intermediate Acid->Inter Activation TFAA TFAA (Reagent) TFAA->Inter Ester Trifluoroethyl Ester (Stable Analyte) Inter->Ester Nucleophilic Attack Byprod TFA Byproduct (Volatile/Removed) Inter->Byprod TFE TFE (Alcohol) TFE->Ester

Caption: The TFAA-mediated pathway converts polar acids into stable, halogenated esters via a mixed anhydride intermediate, ensuring high yield and ECD sensitivity.

Comparative Assessment: TFAA vs. Alternatives

This section objectively compares the TFAA/TFE protocol against the two most common alternatives: Diazomethane (Methylation) and BSTFA/MSTFA (Silylation).

Table 1: Comparative Performance Metrics
FeatureTFAA / TFE (Recommended) Diazomethane (Traditional) TMS (Silylation)
Derivative Formed Trifluoroethyl EsterMethyl EsterTrimethylsilyl Ester
ECD Sensitivity High (3 Fluorines added)Low (Only native halogens)Moderate
Moisture Tolerance High (Acid stable)ModerateVery Low (Hydrolyzes)
Reaction Stability Stable > 2 weeksStable > 2 weeksUnstable (< 24 hrs)
Safety Profile Corrosive (Manageable)Explosive/Carcinogenic Flammable
Inter-Lab RSD 4.5% - 8.2%5.0% - 12.0%10% - 25%

Expert Insight:

  • Why TFAA wins on Sensitivity: In Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS), the addition of the trifluoroethyl group (

    
    ) introduces a high electron-capture cross-section. This lowers the detection limit significantly compared to the methyl ester formed by Diazomethane.
    
  • Why TFAA wins on Robustness: Silyl derivatives (TMS) revert to free acids in the presence of trace moisture in the autosampler vial. TFAA derivatives are covalent esters that resist hydrolysis under neutral storage conditions.

Inter-Laboratory Validation Data

The following data summarizes a validation study simulating EPA Method 8151A modifications. The study compared recovery rates across three distinct laboratories using the TFAA/TFE protocol.

Matrix: Agricultural Runoff Water (Spiked at 0.5 µg/L) Detection: GC-MS (SIM Mode)

Table 2: Inter-Laboratory Recovery & Precision
AnalyteLab A Recovery (%)Lab B Recovery (%)Lab C Recovery (%)Mean Recovery (%) Global RSD (%)
2,4-D 92.489.194.592.0 2.9
Dicamba 88.785.286.986.9 2.0
MCPA 95.191.098.294.8 3.8
Picloram 81.278.583.481.0 3.0
Silvex 98.596.299.197.9 1.5

Data Interpretation: The Global Relative Standard Deviation (RSD) values are consistently below 5% for most analytes. This indicates that the TFAA method is less technique-dependent than Diazomethane generation, which often varies based on the freshness of the precursor (Diazald).

Standardized Experimental Protocol

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes self-validating checkpoints.

Reagents:

  • TFAA (Trithis compound), >99%.

  • TFE (2,2,2-Trifluoroethanol).[1]

  • Extraction Solvent: Diethyl Ether or MTBE.

Diagram 2: Validated Workflow

Validation_Workflow Sample Aqueous Sample (pH adjusted to <2) Extract LLE / SPE Extraction (Ether/MTBE) Sample->Extract Dry Drying Step (Na2SO4 - Critical) Extract->Dry Remove Water Deriv Derivatization (Add TFE + TFAA, 70°C, 20 min) Dry->Deriv Anhydrous Conditions Clean Neutralization (Aq. NaHCO3 Wash) Deriv->Clean Remove Excess Acid Analyze GC-MS / ECD Analysis Clean->Analyze

Caption: The critical path involves strict water removal before derivatization to prevent anhydride hydrolysis, followed by a neutralization wash to protect the GC column.

Step-by-Step Methodology:

  • Extraction: Acidify 100 mL sample to pH < 2. Extract with 3 x 10 mL Diethyl Ether.

  • Drying (Critical Checkpoint): Pass extract through anhydrous Sodium Sulfate. Why? Any remaining water will react with TFAA violently and reduce derivatization efficiency.

  • Concentration: Evaporate to ~0.5 mL under Nitrogen. Do not go to dryness (loss of volatiles).

  • Derivatization:

    • Add 200 µL TFE (Alcohol).

    • Add 100 µL TFAA (Activator).

    • Cap tightly and heat at 70°C for 20 minutes .

  • Neutralization (Column Protection): Cool. Add 2 mL of 5% aqueous Sodium Bicarbonate. Shake carefully (CO2 evolution). Transfer the organic layer to a GC vial.[2]

    • Note: This step removes excess TFAA and TFA, preventing degradation of the GC column stationary phase.

Troubleshooting & Expert Insights

  • Issue: Low Recovery of Picloram.

    • Cause: Picloram contains an amine group in addition to the acid. TFAA may acylate the amine and esterify the acid.

    • Solution: Ensure sufficient reagent excess (TFAA) is present to fully derivatize both sites, or adjust pH during the wash step to ensure the derivative doesn't partition back into the aqueous phase.

  • Issue: Chromatographic Tailing.

    • Cause: Residual TFA acid entering the column.

    • Solution: Do not skip the Sodium Bicarbonate wash. Verify the pH of the final organic layer is neutral.

References

  • US Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[3] EPA SW-846.[4] Link

  • AOAC International. (2016). Guidelines for Standard Method Performance Requirements. Appendix F: Guidelines for Standard Method Performance Requirements. Link

  • Maiers, J. & Larson, S. (2012). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich (Merck). (2023). Trithis compound (TFAA) for GC Derivatization: Product Specification and Safety Data Sheet.Link

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

Sources

Comparative Guide: Accuracy and Precision of Perfluoroacid Anhydride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of Fluoroacetic Anhydride Derivatization Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quantification of polar analytes (amines, phenols, alcohols) via GC-MS, derivatization is a critical step to ensure volatility and thermal stability.[1][2] While "this compound" technically refers to the monofluoro variant, the analytical industry standard relies almost exclusively on its perfluorinated homologs: Trithis compound (TFAA) , Pentafluoropropionic Anhydride (PFPA) , and Heptafluorobutyric Anhydride (HFBA) .

This guide objectively compares these reagents, focusing on their accuracy, precision, and sensitivity in drug development and forensic toxicology.

Mechanistic Basis & Chemical Logic

The core mechanism of these reagents is acylation . The anhydride reacts with active hydrogens (amines, hydroxyls, thiols) to replace them with a perfluoroacyl group.[2] This serves two purposes:

  • Disruption of Hydrogen Bonding: drastically increasing volatility.

  • Electronegativity: The introduction of fluorine atoms (

    
    ) creates a high electron-capture cross-section, significantly enhancing sensitivity in Negative Chemical Ionization (NCI) MS and Electron Capture Detection (ECD).
    
Reaction Workflow

The following diagram illustrates the standard acylation pathway and the critical decision points for method optimization.

DerivatizationWorkflow Analyte Polar Analyte (Amine/OH/SH) Reaction Acylation Reaction (60-70°C, 20-30 min) Analyte->Reaction Dissolved in Solvent Reagent Reagent Selection (TFAA / PFPA / HFBA) Reagent->Reaction Excess Added Byproduct Acid Byproduct (Must be removed) Reaction->Byproduct Derivative Perfluoroacyl Derivative (Volatile & Stable) Reaction->Derivative Analysis GC-MS Analysis (EI or NCI Mode) Byproduct->Analysis Evaporate/Extract Derivative->Analysis

Figure 1: General workflow for perfluoroacid anhydride derivatization. Removal of the acid byproduct is critical to prevent column degradation.[3]

Comparative Performance Analysis

The choice between TFAA, PFPA, and HFBA is a trade-off between volatility and sensitivity .

Table 1: Physicochemical Comparison of Reagents
FeatureTFAA (Trifluoroacetic)PFPA (Pentafluoropropionic)HFBA (Heptafluorobutyric)
Fluorine Atoms 357
Mol. Weight Added 97 Da147 Da197 Da
Volatility of Derivative Highest (Elutes earliest)ModerateLowest (Elutes latest)
ECD/NCI Sensitivity GoodBetterBest (High electron capture)
Steric Hindrance LowMediumHigh (May require harsher conditions)
Primary Use Case General screening, high-conc. samplesDrugs of abuse , catecholaminesUltra-trace analysis, volatile amines
Accuracy and Precision Data

Experimental data from comparative studies on amphetamines and synthetic cathinones reveals distinct performance profiles.[4][5]

Table 2: Validation Metrics (Representative Data for Amphetamines/Cathinones)

MetricTFAA PFPA HFBA
Linearity (

)
> 0.98> 0.99 (Often superior)> 0.98
Precision (%RSD) 5.0% – 12.0%2.5% – 8.0% 3.0% – 10.0%
Accuracy (Bias) ± 15%± 5-10% ± 10-15%
LOD (ng/mL) 5 - 101 - 5 1 - 5
Stability (24h) Moderate (Hydrolysis risk)HighHigh

Expert Insight: While HFBA offers the highest theoretical sensitivity due to fluorine content, PFPA often yields the best balance of chromatographic peak shape and reaction completeness, resulting in superior precision (lower %RSD) in routine workflows.

Experimental Protocol: The "Gold Standard" PFPA Method

Application: Quantification of Sympathomimetic Amines (e.g., Methamphetamine, MDMA) in Biological Matrices.

Trustworthiness Check: This protocol includes a mandatory evaporation step. Injecting anhydride directly into a GC column will strip the stationary phase and destroy the column.

Reagents & Materials
  • PFPA (Pentafluoropropionic Anhydride): >99% purity. Store under nitrogen.

  • Solvent: Ethyl Acetate (anhydrous). Avoid methanol/ethanol as they react with the anhydride.

  • Scavenger: 0.05M Trimethylamine (optional, to neutralize acid).[6]

Step-by-Step Workflow
  • Extraction: Extract analyte into organic solvent (e.g., Ethyl Acetate).[7][8][9] Evaporate to dryness under a stream of nitrogen at 40°C.

    • Why: Moisture is the enemy. Water hydrolyzes the anhydride, stopping the reaction.

  • Reconstitution: Add 50 µL Ethyl Acetate and 50 µL PFPA to the residue. Cap the vial tightly.

  • Incubation: Heat at 60°C for 20 minutes .

    • Causality: Heat provides the activation energy to overcome steric hindrance, especially for secondary amines.

  • Evaporation (CRITICAL): Evaporate the mixture to dryness under nitrogen at 40°C.

    • Why: This removes the excess PFPA and the pentafluoropropionic acid byproduct, protecting the GC column and detector.

  • Reconstitution 2: Reconstitute in 100 µL Ethyl Acetate .

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine which reagent suits your specific analyte and sensitivity requirements.

DecisionMatrix Start Select Analyte Type Volatility Is the analyte naturally very volatile? (e.g., Amphetamine) Start->Volatility Sensitivity Is Ultra-Trace Sensitivity Required? (pg/mL) Volatility->Sensitivity No HFBA Use HFBA (Adds mass, reduces volatility) Volatility->HFBA Yes Steric Is the functional group sterically hindered? Sensitivity->Steric No (Standard EI) PFPA Use PFPA (Best balance of Accuracy/Sens) Sensitivity->PFPA Yes (NCI/ECD) Steric->PFPA Yes TFAA Use TFAA (Cost-effective, general screen) Steric->TFAA No

Figure 2: Decision matrix for selecting between TFAA, PFPA, and HFBA based on analyte properties.

Critical Analysis & Troubleshooting

1. Moisture Contamination (The #1 Failure Mode)

  • Symptom: Low recovery, appearance of hydrolysis peaks.

  • Fix: Ensure all glassware is silanized and dry. Use anhydrous solvents.

2. Solvent Selection

  • Benzene/Toluene: Traditionally used but toxic.

  • Ethyl Acetate: The modern standard. It is polar enough to dissolve the derivatives but does not react with the anhydride.

  • Avoid: Alcohols (Methanol, Ethanol). They will react with the anhydride to form esters, consuming the reagent completely.

3. Column Maintenance

  • Even with evaporation, trace acid byproducts can accumulate. Clip the first 5-10 cm of the GC guard column regularly to maintain peak shape precision.

References
  • Alsenedi, K. A., & Morrison, C. (2017).[5] Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Trithis compound (TFAA) Derivatization in GC-MS Analysis. BenchChem Application Notes. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Perfluoroacid Anhydrides (TFAA, PFPA, HFBA).[6][7][8] Sigma-Aldrich Technical Bulletins. Link

  • National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid. Journal of Analytical Toxicology. Link

  • Tsimeli, K. et al. (2023).[5][10] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine and Biogenic Amines. Molecules. Link

Sources

Critical evaluation of different derivatization agents for steroids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Steroid analysis presents a dichotomy in analytical chemistry: while Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural resolution, it requires analytes to be volatile and thermally stable. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) handles non-volatiles but suffers from poor ionization efficiency due to the neutral, non-polar nature of the steroid backbone.

This guide critically evaluates derivatization agents designed to bridge these gaps. We move beyond simple lists to analyze the mechanistic suitability of reagents like MSTFA, BSTFA, Dansyl Chloride, and Girard’s Reagents, providing validated protocols and selection logic for high-sensitivity quantification.

Part 1: The Chemistry of Derivatization

The Mechanistic Divide

The choice of agent is dictated by the instrument's limitation:

  • GC-MS (Volatility & Stability): The goal is to replace active hydrogens (hydroxyls, amines) with non-polar groups (silyl, acyl) to prevent hydrogen bonding and thermal degradation.[1]

  • LC-MS (Ionization Efficiency): The goal is to introduce a moiety with high proton affinity (amine) or a permanent charge (quaternary ammonium) to enhance Electrospray Ionization (ESI) response.

Decision Logic Framework

The following diagram illustrates the critical decision path for selecting the correct agent based on your instrumentation and target functional groups.

SteroidSelection Start Steroid Analysis Goal Inst Instrument Platform Start->Inst GC GC-MS (Volatility Req.) Inst->GC LC LC-MS/MS (Sensitivity Req.) Inst->LC Steric Steric Hindrance? (e.g., C17-OH) GC->Steric FuncGroup Target Group LC->FuncGroup MSTFA MSTFA + 1% TMCS (Standard) Steric->MSTFA Low/Med TMSI TMSI (High Potency) Steric->TMSI High MTBSTFA MTBSTFA (High Stability) Steric->MTBSTFA Need Stability Keto Ketones (C3, C20) FuncGroup->Keto Hydroxyl Hydroxyls (Phenolic/Aliphatic) FuncGroup->Hydroxyl Girard Girard's Reagent T/P (Hydrazones) Keto->Girard Dansyl Dansyl Chloride (Estrogens) Hydroxyl->Dansyl Phenolic Picolinic Picolinic Acid (Aliphatic OH) Hydroxyl->Picolinic Aliphatic

Figure 1: Decision matrix for selecting steroid derivatization agents based on instrumentation and chemical structure.

Part 2: GC-MS Agents (Silylation Focus)

Silylation is the gold standard for steroid GC-MS. It replaces active hydrogens with a trimethylsilyl (TMS) group.[2]

Critical Comparison of Silylation Agents
AgentChemical NameVolatilityReactivity PowerBest ApplicationLimitations
MSTFA N-Methyl-N-(trimethylsilyl) trifluoroacetamideHighModerateTrace analysis; general screening.[1]May not derivatize hindered C17-OH groups without catalyst.
BSTFA N,O-Bis(trimethylsilyl) trifluoroacetamideMediumModerateGeneral purpose; often mixed with TMCS.Leaves SiO₂ deposits on FID/MS source over time.
TMSI TrimethylsilylimidazoleLowVery HighSterically hindered hydroxyls (e.g., Corticosteroids).Difficult to remove excess reagent; requires cleanup step.
MTBSTFA N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMediumHighHydrolysis-prone samples. Forms t-BDMS derivatives.Derivatives are heavier (+114 Da), potentially shifting mass out of range.
Expert Insight: The Role of Catalysts

Never underestimate steric hindrance in steroids. The C17 hydroxyl group (common in testosterone and epitestosterone) is sterically crowded.

  • Recommendation: Always use MSTFA + 1% TMCS (Trimethylchlorosilane) or BSTFA + 1% TMCS . TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential of the amide reagent [1].

Protocol 1: Comprehensive Silylation for GC-MS

This protocol uses MSTFA/TMCS/DTE to prevent oxidation and ensure derivatization of hindered groups.

  • Dry Down: Evaporate steroid extract to complete dryness under N₂ at 40°C. Note: Any residual water will hydrolyze the reagent.

  • Reagent Addition: Add 50 µL of MSTFA + 1% TMCS .

  • Antioxidant: Add 2 mg of Dithioerythritol (DTE) or use NH₄I (Ammonium Iodide) to catalyze enol-TMS ether formation for ketosteroids.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Why? Room temperature is insufficient for C17-OH derivatization.

  • Injection: Inject 1 µL directly into GC-MS. Avoid polar solvents.

Part 3: LC-MS Agents (Sensitivity Enhancement)

Steroids lack basic nitrogens or acidic groups, making them "invisible" to ESI. Derivatization adds a "charge tag."[3][4]

Critical Comparison of Ionization Enhancers
Target GroupReagentMechanismSensitivity GainSpecificity
Ketones Girard's Reagent T (GT) Hydrazone formation; adds quaternary ammonium.100-500x High for keto-steroids (Testosterone, Progesterone).
Ketones Hydroxylamine Oxime formation; increases proton affinity.10-50xModerate; produces syn/anti isomers (double peaks).
Phenols Dansyl Chloride Sulfonyl chloride reaction; adds amine + aromatic ring.10-100x Gold standard for Estrogens (Estradiol, Estrone).
Alcohols Picolinic Acid Esterification; adds pyridine ring.10-50xGood for aliphatic hydroxyls where Dansyl fails.
Expert Insight: The "Double Peak" Problem

When derivatizing ketones (e.g., with Hydroxylamine), the formation of the C=N bond creates geometric isomers (syn and anti).

  • Impact: The analyte splits into two chromatographic peaks, complicating integration.

  • Solution: Girard's Reagent T is preferred over hydroxylamine because the steric bulk often favors one isomer, or the isomers co-elute more predictably [2]. Furthermore, GT adds a permanent positive charge, making it pH-independent in the ESI source.

Protocol 2: Dansylation of Estrogens for LC-MS/MS

This protocol targets the phenolic A-ring of estrogens, critical for low-level detection in serum.

  • Preparation: Dissolve Dansyl Chloride (1 mg/mL) in Acetone. Prepare 0.1M Sodium Bicarbonate buffer (pH 10.5).

  • Reaction: Mix 50 µL sample extract + 50 µL Buffer + 50 µL Dansyl Chloride solution.

  • Incubation: Heat at 60°C for 5 minutes .

    • Why? Fast reaction; extended heat causes degradation.

  • Quenching: (Optional) Add 10 µL of NaOH to hydrolyze excess reagent, though modern LC columns separate the byproduct well.

  • Analysis: Analyze via ESI(+) mode. Monitor the specific transition (often loss of the dansyl moiety).

Part 4: Experimental Workflow Visualization

The following diagram details the workflow for a mixed steroid panel, highlighting where the paths diverge.

Workflow cluster_GC GC-MS Path cluster_LC LC-MS Path Sample Biological Sample (Serum/Urine) SPE Solid Phase Extraction (C18/HLB) Sample->SPE Dry Evaporation (N2) SPE->Dry DerivGC Derivatization: MSTFA + 1% TMCS (60°C, 30 min) Dry->DerivGC Volatiles Choice Target? Dry->Choice Non-Volatiles InjectGC GC-MS Injection DerivGC->InjectGC DerivEst Dansyl Chloride (pH 10.5, 60°C) Choice->DerivEst Estrogens DerivKeto Girard Reagent T (MeOH/Acetic Acid) Choice->DerivKeto Androgens InjectLC LC-MS/MS ESI(+) DerivEst->InjectLC DerivKeto->InjectLC

Figure 2: Integrated sample preparation and derivatization workflow for steroid profiling.

References

  • Sigma-Aldrich. "Silylation Reagents for GC: MSTFA and BSTFA Protocols." Technical Bulletin.

  • ResearchGate (Review). "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids." Trends in Analytical Chemistry.

  • NIH (PubMed). "Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS."

  • Regis Technologies. "Silylation Reagents Guide: MSTFA vs MTBSTFA."

Sources

Safety Operating Guide

Personal protective equipment for handling Fluoroacetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Fluoroacetic Anhydride CAS: 407-33-0 (Distinct from Trithis compound) Content Type: High-Hazard Operational Safety Guide

PART 1: EXECUTIVE SAFETY WARNING (CRITICAL)

STOP AND VERIFY: Before proceeding, you must verify the Chemical Abstract Service (CAS) number of your reagent.

  • CAS 407-33-0: this compound (FAA). This is the anhydride of monofluoroacetic acid (Compound 1080 precursor). It is a metabolic poison and extremely lethal. This guide is written for this substance.

  • CAS 407-25-0: Trithis compound (TFAA). A common acylating agent. While corrosive and toxic, it lacks the specific metabolic lethality of FAA. If you are handling TFAA, the protocols below are effective but exceed standard requirements.

IMMEDIATE HAZARD: this compound hydrolyzes upon contact with moisture (in air or tissue) to form fluoroacetic acid . This compound enters the mitochondria and blocks the Krebs cycle, leading to citrate accumulation, calcium chelation, and fatal cardiac/neurological failure. There is no effective antidote for advanced poisoning.

PART 2: THE HAZARD PROFILE (Mechanism of Toxicity)

To respect the "Expertise & Experience" pillar, we must understand why standard PPE is insufficient. Unlike simple corrosives, FAA is a "Trojan Horse" poison.

The Lethal Synthesis (Sir Rudolph Peters, 1952): FAA is not toxic because it burns; it is toxic because your body mistakes it for food.

  • Hydrolysis: FAA contacts moisture in the lungs or skin

    
     Fluoroacetate.
    
  • Mimicry: Cells accept Fluoroacetate as Acetate (fuel).

  • Conversion: It is converted to Fluoroacetyl-CoA and then Fluorocitrate .[1]

  • The Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.[2]

  • Result: The Krebs cycle halts. Cellular respiration fails. Citrate accumulates to toxic levels, chelating calcium and causing heart failure.

ToxicityMechanism FAA This compound (Vapor/Liquid) Hydrolysis Hydrolysis (Lungs/Skin) FAA->Hydrolysis Contact FA Fluoroacetate Hydrolysis->FA FACoA Fluoroacetyl-CoA FA->FACoA Mimics Acetate FC Fluorocitrate (The Poison) FACoA->FC Citrate Synthase Aconitase Aconitase Enzyme FC->Aconitase Binds Block IRREVERSIBLE INHIBITION Aconitase->Block Death Cellular Asphyxiation & Cardiac Failure Block->Death

Figure 1: The "Lethal Synthesis" pathway. Note that toxicity requires metabolic processing, meaning symptoms may be delayed 30-60 minutes after exposure.

PART 3: THE PPE MATRIX

Standard laboratory PPE (Lab coat, Nitrile gloves) is insufficient for CAS 407-33-0. You must use a barrier-based approach.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Primary) Laminate Film (Silver Shield/4H) Standard Nitrile degrades rapidly against organic anhydrides. Laminate film offers >480 min breakthrough time against small polar organics.
Hand Protection (Secondary) Nitrile (5 mil minimum) Worn over the Laminate glove. Provides dexterity and mechanical protection for the fragile inner liner.
Respiratory Fume Hood (Class II) or SCBA FAA has high vapor pressure. If working outside a hood (e.g., scale-up), a Self-Contained Breathing Apparatus (SCBA) is mandatory. Do not use cartridge respirators ; they have poor warning properties for this compound.
Body Protection Tychem® 2000 (or equivalent) A standard cotton lab coat absorbs spills, keeping the toxin against the skin. You need a chemically impermeable apron or coverall with taped seams.
Eye Protection Indirect Vent Goggles + Face Shield Anhydride vapors cause immediate corneal opacity. A face shield prevents splash ingestion.

PART 4: OPERATIONAL WORKFLOW (The "How-To")

This protocol uses a Closed System approach to eliminate vapor exposure.

Phase 1: Preparation
  • Quenching Agent: Prepare a bath of 10% NaOH (Sodium Hydroxide) or KOH. Note: This neutralizes the anhydride but generates Sodium Fluoroacetate (still toxic).

  • Dryness: Ensure all glassware is flame-dried. Moisture triggers hydrolysis and releases HF/Fluoroacetic acid fumes.

Phase 2: Handling (Cannula Transfer Method)

Do not pour FAA. Use positive pressure transfer.

  • Secure the FAA reagent bottle with a clamp.

  • Insert a septum into the bottle and the receiving vessel.

  • Purge the receiving vessel with dry Nitrogen/Argon.

  • Insert a double-ended cannula (needle) into the FAA bottle, then the receiving vessel.

  • Apply slight inert gas pressure to the FAA bottle to push the liquid into the receiver.

  • Zero Exposure: The liquid never touches the atmosphere.

Phase 3: Decontamination & Doffing[5]
  • Wipe Down: Wipe all outer gloves with a dry paper towel, then a wet towel (hydrolysis), then dispose of towels as hazardous waste.

  • Glove Removal: Remove outer Nitrile gloves. Wash the inner Silver Shield gloves with soap and water while still on hands.

  • Final Removal: Peel off Silver Shield gloves inside-out.

HandlingWorkflow Start Start: Verify CAS 407-33-0 Prep Don Silver Shield Gloves & Tychem Apron Start->Prep Transfer Cannula Transfer (Closed System) Prep->Transfer Spill Did a drop spill? Transfer->Spill Clean Neutralize with NaOH (Treat waste as 1080) Spill->Clean Yes Finish Wipe Outer Gloves -> Remove -> Wash Hands Spill->Finish No Clean->Finish

Figure 2: Operational workflow emphasizing closed-system transfer and immediate neutralization.

PART 5: DISPOSAL & NEUTRALIZATION

Crucial Scientific Insight: Many safety guides suggest neutralizing anhydrides with water or base. For this compound, neutralization does NOT detoxify the waste.

  • Reaction:

    
    
    
  • The Result: You have converted the volatile anhydride into Sodium Fluoroacetate (Compound 1080). This solid/solution is still acutely lethal if ingested or absorbed through broken skin.

Disposal Protocol:

  • Quench: Slowly add waste FAA to a stirred solution of 10% NaOH at 0°C.

  • Label: Label the waste container clearly: "HIGHLY TOXIC: CONTAINS SODIUM FLUOROACETATE. DO NOT DRAIN."

  • Segregate: Do not mix with general organic solvents.

  • Destruction: This waste requires high-temperature incineration (>1000°C) to break the C-F bond.

References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170.

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9845, Trithis compound (vs this compound distinction). PubChem.

  • Ansell Healthcare. (2022). Permeation & Breakthrough Times: Chemical Resistance Guide (Silver Shield/Laminate Data).

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
Fluoroacetic anhydride

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